Nodosin
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C20H26O6 |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
(1S,4S,8R,9R,12S,13S,14R,16S)-9,14-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione |
InChI |
InChI=1S/C20H26O6/c1-9-10-6-11(21)13-19(7-10,15(9)22)17(24)26-12-4-5-18(2,3)14-16(23)25-8-20(12,13)14/h10-14,16,21,23H,1,4-8H2,2-3H3/t10-,11-,12+,13-,14-,16-,19+,20+/m1/s1 |
InChI-Schlüssel |
WZYJEEIAFBHYJS-SONIPUFESA-N |
SMILES |
CC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C |
Isomerische SMILES |
CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4[C@@H](C[C@@H]5C[C@]4(C(=O)C5=C)C(=O)O2)O)C |
Kanonische SMILES |
CC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C |
Synonyme |
nodosin |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Natural Provenance of Nodosin: A Technical Guide for Scientific Professionals
An In-depth Exploration of the Botanical Sources, Biosynthesis, and Experimental Analysis of a Promising Bioactive Diterpenoid
Abstract
Nodosin, an ent-kaurane diterpenoid, has emerged as a molecule of significant interest in the fields of pharmacology and drug development due to its notable anti-proliferative and anti-cancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its botanical origins and available data on its prevalence. Furthermore, this document elucidates the biosynthetic pathway of ent-kaurane diterpenoids, offering a putative route to this compound. Detailed experimental protocols for the extraction, isolation, and biological evaluation of this compound are presented to facilitate further research. The guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this promising natural product.
Natural Sources of this compound
This compound is a naturally occurring diterpenoid predominantly found in medicinal plants belonging to the Isodon genus (Lamiaceae family). Scientific literature consistently identifies the primary botanical sources of this compound as:
-
Isodon serra : This species is frequently cited as a major source from which this compound is isolated for chemical and biological studies.[1][2]
-
Isodon japonicus : Also known as Rabdosia japonica, this plant is another well-documented natural source of this compound.[3]
-
Rabdosia ternifolia : This species has also been reported to contain diterpenoids, and while less commonly cited for this compound specifically, it belongs to the same botanical group known for producing such compounds.[4]
Quantitative Analysis of this compound Content
While numerous studies have successfully isolated this compound from Isodon species, comprehensive quantitative data on its yield from various plant parts remains limited in publicly available literature. However, the presence and concentration of this compound can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC). The retention time and mass spectrometry data from analyses of Isodon serra extracts confirm the presence of this compound, allowing for its quantification.
Table 1: Quantitative and Analytical Data for this compound in Isodon serra
| Analytical Method | Matrix | Compound | Retention Time (min) | Mass-to-Charge Ratio (m/z) |
| LC-ESI-MS/MS | Isodon serra extract | This compound | 8.43 | 361.1 |
Data extracted from a rapid analysis of 27 components of Isodon serra.[5]
Biosynthesis of this compound
This compound belongs to the ent-kaurane class of diterpenoids. Its biosynthesis follows the general pathway for terpenoid synthesis, originating from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The specific biosynthetic pathway to this compound has not been fully elucidated; however, a putative pathway can be constructed based on the established biosynthesis of its precursor, ent-kaurene (B36324), and known enzymatic reactions in diterpenoid metabolism.
The initial steps involve the formation of geranylgeranyl pyrophosphate (GGPP) from IPP and DMAPP. GGPP then undergoes a two-step cyclization to form the tetracyclic hydrocarbon intermediate, ent-kaurene. This process is catalyzed by two key enzymes: ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene synthase (KS).[2][6]
Following the formation of the ent-kaurene skeleton, a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), are required to produce the final structure of this compound. These enzymes introduce hydroxyl groups and other functionalities at specific positions on the diterpenoid backbone.[7][8] For this compound, this would involve hydroxylations at C-1, C-6, C-7, C-11, and C-14, followed by the formation of the lactone ring. The specific CYP450 enzymes responsible for these transformations in Isodon species are an active area of research.
Experimental Protocols
Extraction and Isolation of this compound from Isodon serra
The following protocol is a summary of a published method for the isolation of this compound.[2]
1. Plant Material Preparation:
-
Dried whole plant material of Isodon serra is pulverized.
2. Extraction:
-
The powdered plant material (1,150 g) is extracted with methanol (B129727) (2 x 10 L) at room temperature.
-
The crude extract is concentrated to yield approximately 123.2 g.
3. Partitioning:
-
The crude extract (119.8 g) is dissolved in deionized water (500 mL).
-
The aqueous solution is partitioned with ethyl acetate (B1210297) (2 x 500 mL).
-
The ethyl acetate soluble extract is collected (approximately 35 g).
4. Chromatographic Separation:
-
A portion of the ethyl acetate extract (32 g) is subjected to silica (B1680970) gel column chromatography.
-
The column is eluted with a gradient of chloroform (B151607) and methanol (from 100:0 to 0:100).
-
This process yields multiple subfractions.
5. Further Purification:
-
Subfractions containing this compound are further purified using techniques such as recrystallization or preparative HPLC to yield pure this compound.
Cell Proliferation Assay (Sulforhodamine B Assay)
This assay is used to determine the effect of this compound on cancer cell growth.[1]
1. Cell Seeding:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
2. Treatment:
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
3. Cell Fixation:
-
After incubation, fix the cells by adding 10% trichloroacetic acid (TCA) and incubate for 30 minutes.
-
Wash the plates and allow them to air dry overnight.
4. Staining:
-
Stain the fixed cells with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 2 hours.
-
Wash away the unbound dye with 1% acetic acid.
5. Solubilization and Measurement:
-
Resuspend the stained cells in 10 mM Tris buffer (pH 10.0).
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
Wnt/β-catenin Reporter Gene Assay
This assay measures the effect of this compound on the Wnt/β-catenin signaling pathway.
1. Cell Transfection:
-
Co-transfect cells (e.g., HEK293 or HCT116) with a TCF/LEF-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
2. Treatment:
-
After transfection, treat the cells with a Wnt signaling activator (e.g., Wnt3a conditioned medium or a GSK3β inhibitor) in the presence or absence of various concentrations of this compound.
3. Luciferase Assay:
-
After the desired incubation period (e.g., 24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Determine the effect of this compound on Wnt-induced TCF/LEF transcriptional activity.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating key cellular signaling pathways, with the Wnt/β-catenin pathway being a primary target.[1][9] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell proliferation. This compound has been demonstrated to inhibit the transcriptional activity of β-catenin/T-cell factor (TCF), leading to the downregulation of Wnt target genes such as Axin2, cyclin D1, and survivin.[1] This inhibition of the Wnt/β-catenin pathway contributes to the anti-proliferative and pro-apoptotic effects of this compound in cancer cells.
Conclusion
This compound, a natural product derived from plants of the Isodon genus, demonstrates significant potential as a therapeutic agent, particularly in the context of cancer. This technical guide has provided a comprehensive overview of its natural sources, a putative biosynthetic pathway, and detailed experimental protocols for its study. Further research is warranted to fully elucidate the specific enzymatic steps in this compound biosynthesis, which could enable synthetic biology approaches for its production. Additionally, continued investigation into its mechanisms of action and efficacy in various disease models will be crucial for its potential translation into clinical applications.
References
- 1. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ent-kaurene synthase - Wikipedia [en.wikipedia.org]
- 3. protocols.io [protocols.io]
- 4. [On the constituents of Rabdosia ternifolia (D. Don) Hara: the structure of a new diterpenoid, isodonoic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Engineering of Cytochrome P450s for Terpenoid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Chemical Properties and Structure of Nodosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nodosin, a pentacyclic 6,7-seco-ent-kaurane diterpenoid, is a natural product isolated from various species of the genus Isodon, notably Isodon serra and Isodon japonicus.[1] This compound has garnered significant attention within the scientific community for its diverse and potent biological activities, including anti-inflammatory and anti-tumor effects. This technical guide provides a comprehensive overview of the chemical structure, properties, and key biological activities of this compound, with a focus on the experimental methodologies and signaling pathways involved.
Chemical Structure and Properties
This compound is characterized by a complex polycyclic ring system. Its chemical identity has been established through extensive spectroscopic analysis.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (1S,4S,8R,9R,12S,13S,14R,16S)-9,14-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.0¹,¹³.0⁴,¹².0⁸,¹²]nonadecane-2,18-dione | PubChem CID: 10248089 |
| Molecular Formula | C₂₀H₂₆O₆ | [2] |
| Molecular Weight | 362.4 g/mol | PubChem CID: 10248089 |
| Melting Point | 274-276 °C | ChemicalBook |
| Boiling Point (Predicted) | 615.3 ± 55.0 °C | ChemicalBook |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | ChemicalBook |
| Appearance | White to off-white powder | ChemicalBook |
Spectroscopic Data
Table 2: Spectroscopic Data of this compound
| Technique | Data |
| ¹H-NMR | Data not available in a tabulated format in the reviewed sources. Structural determination relies on the interpretation of chemical shifts and coupling constants from 1D and 2D NMR experiments. |
| ¹³C-NMR | Data not available in a tabulated format in the reviewed sources. The spectrum would be expected to show 20 distinct carbon signals corresponding to the molecular formula. |
| Mass Spectrometry | The fragmentation pattern would be consistent with the complex polycyclic structure of a diterpenoid. Key fragments would arise from the cleavage of the lactone rings and loss of hydroxyl groups. The molecular ion peak [M]+ would be observed at m/z 362.4. |
Experimental Protocols
Extraction and Isolation of this compound from Isodon serra
A general procedure for the extraction of diterpenoids from Isodon species is as follows. It should be noted that specific optimization of solvents and chromatographic conditions may be required for maximizing the yield of this compound.
Methodology:
-
Plant Material Preparation: Air-dried and powdered aerial parts of Isodon serra are used as the starting material.
-
Extraction: The powdered plant material is extracted exhaustively with a suitable solvent system, such as 70% aqueous acetone, at room temperature.
-
Partitioning: The crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, for example, ethyl acetate and water, to separate compounds based on their polarity.
-
Chromatography: The ethyl acetate fraction, which is typically rich in diterpenoids, is subjected to repeated column chromatography on silica (B1680970) gel. Gradient elution is performed with solvent systems like chloroform-acetone to separate the fractions.
-
Purification: Fractions containing this compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Biological Activities and Signaling Pathways
This compound exhibits significant anti-inflammatory and anti-tumor properties, which are attributed to its modulation of specific cellular signaling pathways.
Anti-inflammatory Activity: Inhibition of Interleukin-2 (IL-2)
This compound has been shown to exert its anti-inflammatory effects by inhibiting the production of Interleukin-2 (IL-2), a key cytokine in the activation and proliferation of T-lymphocytes.
Experimental Protocol: T-lymphocyte Proliferation Assay
-
Cell Culture: Mouse T-lymphocytes are cultured in appropriate media.
-
Stimulation: T-lymphocyte proliferation is induced using a mitogen such as Concanavalin A (ConA).
-
Treatment: The stimulated cells are treated with varying concentrations of this compound.
-
Proliferation Assessment: Cell proliferation is measured using assays like the MTT or CCK-8 assay, which quantify metabolically active cells.
-
IL-2 Measurement: The concentration of IL-2 in the cell culture supernatant is determined using an Enzyme-Linked Immunosorbent Assay (ELISA).
Anti-tumor Activity: Modulation of the PI3K/AKT Signaling Pathway
Recent studies have indicated that this compound's anti-tumor effects, particularly in hepatocellular carcinoma, are mediated through the ERCC6L/PI3K/AKT signaling axis.[2]
Experimental Protocol: Western Blot Analysis of the PI3K/AKT Pathway
-
Cell Culture and Treatment: Cancer cell lines (e.g., SNU378, HCCLM3) are cultured and treated with various concentrations of this compound.
-
Protein Extraction: Total protein is extracted from the treated and control cells.
-
Protein Quantification: The concentration of the extracted protein is determined using a suitable method, such as the BCA assay.
-
SDS-PAGE and Transfer: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the total and phosphorylated forms of key proteins in the PI3K/AKT pathway (e.g., PI3K, AKT, mTOR).
-
Detection: After incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified to determine the effect of this compound on the phosphorylation status of the target proteins.
Role in Heme Oxygenase-1 (HO-1) Induction
This compound has also been reported to induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and cytoprotective functions. The induction of HO-1 is a key mechanism in protecting against oxidative stress-related cellular damage.
The signaling pathway for this compound-mediated HO-1 induction likely involves the activation of transcription factors such as Nrf2, which binds to the antioxidant response element (ARE) in the promoter region of the HO-1 gene.
Conclusion
This compound is a promising natural product with a complex chemical structure and significant therapeutic potential. Its anti-inflammatory and anti-tumor activities are underpinned by its ability to modulate key signaling pathways, including the IL-2 and PI3K/AKT pathways, and to induce the expression of cytoprotective enzymes like HO-1. Further research into the detailed molecular mechanisms and the development of robust analytical and experimental protocols will be crucial for the translation of this compound's therapeutic potential into clinical applications. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this fascinating molecule.
References
The Biological Activity of Nodosin from Isodon serra: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nodosin, an ent-kaurene (B36324) diterpenoid isolated from the traditional Chinese medicine Isodon serra, has garnered significant scientific interest due to its diverse and potent biological activities. This document provides a comprehensive technical overview of the pharmacological effects of this compound, with a primary focus on its anticancer, anti-inflammatory, and antibacterial properties. We present a consolidation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.
Introduction
Isodon serra (Maxim.) Hara, a member of the Labiatae family, has a long history of use in traditional medicine for treating conditions such as inflammation and toxification.[1] Phytochemical analyses have identified this compound as one of its major bioactive constituents.[1] Structurally classified as an ent-kaurene diterpenoid, this compound has demonstrated a remarkable spectrum of pharmacological effects, including potent cytotoxic activity against various cancer cell lines, significant anti-inflammatory effects, and notable antibacterial action.[1][2][3] This whitepaper delves into the core biological activities of this compound, elucidating the molecular pathways it modulates and providing the technical details necessary for its further investigation and potential therapeutic development.
Anticancer Activity of this compound
This compound exhibits significant antiproliferative effects against a range of cancer cell types, primarily through the induction of complex cell death mechanisms, including apoptosis and autophagy, and cell cycle arrest.[4][5][6] Its efficacy has been particularly noted in colorectal and hepatocellular carcinoma models.[1][7]
Cytotoxic Efficacy
The cytotoxic potential of this compound has been quantified across several human cancer cell lines, with half-maximal inhibitory concentration (IC₅₀) values indicating potent activity.
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time | Assay | Reference |
| SW480 | Colorectal Cancer | 7.4 | Not Specified | Not Specified | [4] |
| HT-29 | Colorectal Cancer | 7.7 | Not Specified | Not Specified | [4] |
| LoVo | Colorectal Cancer | 6.6 | Not Specified | Not Specified | [4] |
| SNU378 | Hepatocellular Carcinoma | 0.890 | Not Specified | CCK-8 | [7] |
| HCCLM3 | Hepatocellular Carcinoma | 0.766 | Not Specified | CCK-8 | [7] |
| HCT116 | Colorectal Cancer | Not Specified | 24-72h | SRB | [8] |
Mechanisms of Anticancer Action
This compound's anticancer effects are multifactorial, involving the modulation of several critical signaling pathways that govern cell proliferation, survival, and death.
In colorectal cancer (CRC), where aberrant Wnt/β-catenin signaling is a primary driver, this compound has been shown to effectively inhibit this pathway.[1][5] It suppresses the transcriptional activity of the β-catenin/T-cell factor (TCF) complex, leading to the downregulation of key target genes like Axin2, cyclin D1, and survivin, which are crucial for cancer cell proliferation and survival.[1][5][8]
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
This compound triggers programmed cell death through both apoptosis and autophagy, often initiated by the induction of oxidative stress.[4][6] It upregulates the expression of heme oxygenase 1 (HMOX1), which promotes apoptosis.[4] Concurrently, this compound increases the expression of cathepsin L (CTSL) and light chain-3 (LC3), key markers of autophagy.[4][6] This complex cell death mechanism ensures effective elimination of cancer cells.
Caption: this compound induces apoptosis and autophagy via oxidative stress.
A key component of this compound's antiproliferative activity is its ability to halt the cell cycle. In HCT116 colon cancer cells, prolonged exposure to this compound induces G₂/M phase arrest.[1][5] In studies on its anti-inflammatory mechanism, this compound was also found to interfere with DNA replication in the G₁ phase in T lymphocytes.[2] This dual-phase arrest prevents cancer cells from dividing and proliferating.
Caption: this compound induces cell cycle arrest at G1 and G2/M phases.
In hepatocellular carcinoma (HCC) cells, this compound's antiproliferative effects are mediated by the ERCC6L/PI3K/AKT axis.[7] It downregulates ERCC6L, which in turn inhibits the PI3K/AKT signaling pathway, a critical cascade for cell survival and proliferation.[7] Inhibition of this pathway counteracts survival signals and promotes apoptosis in cancer cells.[7]
Caption: this compound inhibits the ERCC6L/PI3K/AKT signaling axis.
Experimental Protocols: Anticancer Assays
Caption: General workflow for assessing this compound's cytotoxicity.
-
Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Procedure:
-
Seed HCT116 cells in 96-well plates and treat with varying concentrations of this compound for 24-72 hours.[8]
-
Terminate the experiment by fixing the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with tap water and air dry.
-
Stain the cells with 0.4% SRB solution (in 1% acetic acid) for 10 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Dissolve the bound stain in 10 mM Tris base solution (pH 10.5).
-
Measure the optical density (OD) at 540 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells.
-
-
Principle: This method uses propidium (B1200493) iodide (PI), a fluorescent dye that binds to DNA, to quantify the DNA content of cells. The fluorescence intensity is directly proportional to the amount of DNA, allowing for the determination of the cell population in different phases of the cell cycle (G₀/G₁, S, G₂/M).
-
Procedure:
-
Treat HCT116 cells with this compound for 24 hours.[1]
-
Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in each phase.
-
-
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.
-
Procedure:
-
Treat SW480 cells with varying concentrations of this compound (e.g., up to 12 µM).[4]
-
Harvest cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add additional 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
-
Anti-inflammatory Activity
This compound possesses significant anti-inflammatory properties, primarily by modulating T-cell responses and cytokine production.[2]
Mechanism of Anti-inflammatory Action
The core anti-inflammatory mechanism of this compound involves the suppression of T lymphocyte overproduction.[2] It achieves this by interfering with DNA replication during the G₁ phase of the cell cycle, which is mediated by the inhibition of Interleukin-2 (IL-2) secretion at the mRNA level.[2] IL-2 is a critical cytokine for T-cell proliferation, and its downregulation curtails the inflammatory response.
Caption: this compound's anti-inflammatory mechanism via IL-2 inhibition.
In Vivo Efficacy
The anti-inflammatory effects of this compound have been validated in vivo using the xylene-induced mouse ear tumescence model.[2] Treatment with this compound significantly depressed the extent of ear swelling and reduced the level of IL-2 in the blood serum, confirming its systemic anti-inflammatory activity.[2]
Experimental Protocol: Xylene-Induced Ear Edema Model
-
Principle: This is a standard acute inflammation model where a topical irritant (xylene) induces vasodilation and increased vascular permeability, leading to fluid accumulation and swelling (edema). The reduction in ear weight is used as a measure of anti-inflammatory activity.
-
Procedure:
-
Select healthy BALB/c mice and divide them into control, model, and this compound-treated groups.
-
Administer this compound or vehicle to the respective groups (e.g., via intraperitoneal injection or oral gavage) at a predetermined time before inducing inflammation.
-
Apply a fixed volume of xylene to the anterior and posterior surfaces of the right ear of each mouse to induce inflammation. The left ear serves as a control.
-
After a specific time (e.g., 2 hours), sacrifice the mice by cervical dislocation.
-
Use a punch to cut circular sections from both the right (treated) and left (control) ears and weigh them.
-
The degree of edema is calculated as the difference in weight between the right and left ear punches.
-
The inhibition rate is calculated as: [(Edema_model - Edema_treated) / Edema_model] x 100%.
-
Collect blood samples via cardiac puncture to measure serum IL-2 levels using an ELISA kit.
-
Antibacterial Activity
Recent studies have highlighted this compound's potential as an antimicrobial agent, particularly against multidrug-resistant bacteria.
Efficacy Against MRSA
This compound has demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[3] It inhibits bacterial proliferation and has been shown to disrupt biofilm formation, a key virulence factor in chronic infections.[3]
| Bacterial Strain | Activity | MIC (µg/mL) | Reference |
| MRSA (multiple strains) | Antibacterial | 3.12 - 6.25 | [3] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Prepare an inoculum of the MRSA strain, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria without this compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity (visible bacterial growth).
-
Conclusion
This compound, a major diterpenoid from Isodon serra, is a pleiotropic molecule with robust biological activities. Its anticancer effects are underpinned by its ability to modulate multiple critical signaling pathways, including Wnt/β-catenin and PI3K/AKT, while inducing cell cycle arrest and a complex interplay of apoptosis and autophagy.[1][4][7] Its anti-inflammatory properties, mediated through the inhibition of IL-2 and T-cell proliferation, are significant and have been confirmed in vivo.[2] Furthermore, its newly identified antibacterial activity against MRSA opens another avenue for therapeutic exploration.[3] The comprehensive data and detailed protocols presented in this whitepaper provide a solid foundation for researchers and drug development professionals to further investigate this compound as a promising lead compound for the development of novel therapeutics in oncology, immunology, and infectious diseases.
References
- 1. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory function of this compound via inhibition of IL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diterpenoids from Isodon serra with promising anti-MRSA activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Proliferation Effect of this compound on Hepatocellular Carcinoma Cells Via The ERCC6L/PI3K/AKT/Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Nodosin: A Multi-Targeted Diterpenoid Compound for Cancer Therapy
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Nodosin, a natural diterpenoid extracted from the medicinal plant Rabdosia serra, has emerged as a promising candidate in oncology research. Extensive in vitro and in vivo studies have demonstrated its potent anti-tumor activities across a spectrum of cancers, including hepatocellular carcinoma and colorectal cancer. This compound exerts its anti-cancer effects through a multi-faceted mechanism, involving the induction of apoptosis, autophagy, and cell cycle arrest, as well as the inhibition of cell proliferation and migration. Its ability to modulate critical signaling pathways, such as PI3K/AKT and Wnt/β-catenin, underscores its potential as a multi-targeted therapeutic agent. This document provides a comprehensive technical overview of the current research on this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing its interaction with cellular signaling pathways.
Introduction
This compound is an ent-kaurene (B36324) diterpenoid that is a major bioactive component isolated from Rabdosia serra (Maxim.) Hara, a plant used in traditional Chinese medicine.[1][2] This compound has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory and anti-bacterial effects.[1] More recently, a growing body of evidence has highlighted its potent anti-proliferative and cytotoxic activities against various cancer cell lines, positioning it as a molecule of interest for novel cancer drug development.[2][3] This whitepaper synthesizes the existing scientific literature on this compound's anti-cancer properties, focusing on its molecular mechanisms, efficacy in preclinical models, and the experimental approaches used to elucidate its function.
Anti-Cancer Mechanisms of Action
This compound's efficacy as an anti-cancer agent stems from its ability to interfere with multiple hallmark capabilities of cancer cells.
Inhibition of Cell Proliferation and Viability
This compound significantly suppresses the viability and proliferation of cancer cells in a dose- and time-dependent manner.[1][4] This has been consistently observed in various cancer cell lines, including those from colorectal and hepatocellular carcinomas.[1][3] In human colorectal cancer HCT116 cells, this compound not only inhibits proliferation but also effectively suppresses colony formation, indicating a long-term inhibitory effect on cancer cell clonogenicity.[2][5] Notably, this compound exhibits selective cytotoxicity, showing significantly less growth inhibition against normal cell lines, such as the MRC5 normal lung fibroblast cell line, compared to cancer cells.[2]
Induction of Programmed Cell Death: Apoptosis and Autophagy
A primary mechanism of this compound's anti-tumor activity is the induction of programmed cell death.
-
Apoptosis: Prolonged exposure to this compound leads to a significant, concentration-dependent increase in apoptotic cell death.[2][6] In HCT116 cells treated for 48 hours, this compound induced apoptosis in up to 61.3% of the cell population at a concentration of 30 μM.[2] This is accompanied by the modulation of apoptosis-associated proteins.[2]
-
Autophagy: In addition to apoptosis, this compound triggers autophagy in cancer cells.[1][4] This complex process of cellular self-digestion can lead to cell death in the context of cancer therapy. The induction of both apoptosis and autophagy suggests that this compound engages multiple cell death pathways to eliminate cancer cells.[1][4]
Induction of Oxidative Stress
This compound has been shown to induce oxidative stress in colorectal cancer cells by increasing the levels of reactive oxygen species (ROS).[1][7] This is achieved by downregulating tribbles pseudokinase 3 (TRIB3) and upregulating oxidative stress-induced growth inhibitor 1 (OSGIN1).[1][4][7] The resulting elevation in ROS can, in turn, trigger the apoptotic and autophagic cell death pathways.[1] For instance, this compound-induced ROS upregulates the expression of heme oxygenase 1 (HMOX1) to promote apoptosis and the expression of cathepsin L (CTSL) and light chain-3 (LC3) to induce autophagy.[1][4]
Cell Cycle Arrest
This compound disrupts the normal progression of the cell cycle. In human colon cancer HCT116 cells, treatment with this compound induces G2/M phase cell cycle arrest.[6][8] In other models, such as SW480 colorectal cancer cells, this compound was found to inhibit DNA synthesis, leading to a decrease in the proportion of cells in the S phase.[1] This arrest prevents cancer cells from dividing and proliferating, contributing to the overall anti-tumor effect.
Inhibition of Cell Migration
This compound effectively restrains the migratory ability of cancer cells. In a wound-healing assay using SW480 cells, this compound demonstrated a dose-dependent inhibition of cell migration.[1] This anti-metastatic potential is a crucial attribute for an anti-cancer agent, as metastasis is the primary cause of cancer-related mortality.
Modulation of Key Signaling Pathways
This compound's diverse anti-cancer effects are mediated through its regulation of several critical intracellular signaling pathways that are often dysregulated in cancer.
The ERCC6L/PI3K/AKT Pathway
In hepatocellular carcinoma (HCC), this compound's anti-proliferative effects are mediated through the ERCC6L/PI3K/AKT axis.[3] this compound treatment leads to the downregulation of ERCC6L, which in turn inhibits the PI3K/AKT signaling pathway, a central regulator of cell growth, proliferation, and survival.[3] Overexpression of ERCC6L was shown to reverse the inhibitory effects of this compound on HCC cell proliferation and PI3K/AKT signaling, confirming the importance of this axis in this compound's mechanism of action.[3]
Caption: this compound inhibits the ERCC6L/PI3K/AKT pathway in HCC.
The Wnt/β-Catenin Pathway
The Wnt/β-catenin signaling pathway is abnormally activated in many colorectal cancers (CRC) and is a key driver of carcinogenesis.[2][6] this compound effectively inhibits this pathway in HCT116 colon cancer cells by suppressing the transcriptional activity of the β-catenin/T-cell factor (TCF) complex.[6][8] This leads to the reduced expression of critical Wnt target genes that promote cancer progression, such as Axin2, cyclin D1, and survivin.[2][6][8] The inhibition of this pathway is directly linked to this compound's ability to induce G2/M cell cycle arrest and apoptosis.[6]
Caption: this compound suppresses the Wnt/β-catenin signaling pathway in CRC.
Oxidative Stress, Apoptosis, and Autophagy Induction
In CRC, this compound orchestrates a complex interplay between oxidative stress and programmed cell death pathways.[1] It modulates the expression of TRIB3 and OSGIN1 to increase intracellular ROS levels, creating a state of oxidative stress.[1][4] This stress signal then bifurcates to activate both apoptosis, via upregulation of HMOX1, and autophagy, via upregulation of CTSL and LC3.[1][4] This dual induction of cell death mechanisms makes it a robust anti-cancer strategy.
Caption: this compound induces oxidative stress, apoptosis, and autophagy in CRC.
Quantitative Data on Anti-Cancer Activity
The potency of this compound has been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric. The IC50 values vary across different cancer cell lines, reflecting differential sensitivity.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time | Citation |
| Hepatocellular Carcinoma | SNU378 | 0.890 | Not Specified | [3] |
| Hepatocellular Carcinoma | HCCLM3 | 0.766 | Not Specified | [3] |
| Colorectal Cancer | LoVo | 6.6 | Not Specified | [1][4][7] |
| Colorectal Cancer | SW480 | 7.4 | Not Specified | [1][4][7] |
| Colorectal Cancer | HT-29 | 7.7 | Not Specified | [1][4][7] |
| Colorectal Cancer | HCT116 | 4.05 | 72 hours | [2] |
| Normal Lung Fibroblast | MRC5 | > 20 | 72 hours | [2] |
Experimental Protocols and Methodologies
The anti-cancer effects of this compound have been validated using a range of standard and advanced molecular and cellular biology techniques.
Caption: General experimental workflow for evaluating this compound.
Cell Viability and Proliferation Assays
-
Methodology: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of this compound (e.g., 0-2.0 μM) for different time points (e.g., 24, 48, 72 hours).[2][3] Cell viability is assessed using either the Cell Counting Kit-8 (CCK-8) assay or the Sulforhodamine B (SRB) assay.[1][2] The absorbance is measured with a microplate reader, and the IC50 value is calculated.
-
Purpose: To determine the dose- and time-dependent cytotoxic effects of this compound on cancer cells.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
-
Methodology:
-
Apoptosis: Cells are treated with this compound for a specified period (e.g., 48 hours). Both adherent and floating cells are collected, washed, and resuspended in binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) before analysis on a flow cytometer.[2]
-
Cell Cycle: Following this compound treatment (e.g., 24 hours), cells are harvested, washed, and fixed in cold 70% ethanol (B145695) overnight. The fixed cells are then treated with RNase A and stained with PI. The DNA content is analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[2]
-
-
Purpose: To quantify the induction of apoptosis and to identify specific points of cell cycle arrest caused by this compound.
Western Blot Analysis
-
Methodology: Cells are treated with this compound, and total protein is extracted using lysis buffer. Protein concentration is determined (e.g., via BCA assay). Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT, AKT, β-catenin, Cyclin D1, Bcl-2) overnight, followed by incubation with a horseradish peroxidase-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][3]
-
Purpose: To investigate the effect of this compound on the expression and activation levels of key proteins within specific signaling pathways.
In Vivo Xenograft Tumor Model
-
Methodology: Human cancer cells (e.g., SW480) are subcutaneously injected into the flank of immunocompromised nude mice. Once tumors reach a palpable size, mice are randomly assigned to a control group (vehicle) and a treatment group (this compound, administered via intraperitoneal injection). Tumor volume and mouse body weight are measured regularly throughout the experiment. At the end of the study, mice are euthanized, and tumors are excised, weighed, and photographed for analysis.[1]
-
Purpose: To evaluate the anti-tumor efficacy and potential systemic toxicity of this compound in a living organism.
Conclusion and Future Directions
This compound has unequivocally demonstrated significant potential as an anti-cancer agent in preclinical studies. Its strength lies in its multi-targeted approach, simultaneously inhibiting proliferation, inducing multiple forms of programmed cell death, and disrupting key oncogenic signaling pathways like PI3K/AKT and Wnt/β-catenin. The compound's ability to induce oxidative stress further contributes to its cytotoxic effects.
Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: Detailed studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery and efficacy in vivo.
-
Combination Therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutic drugs or targeted therapies could lead to more effective treatment regimens with potentially lower toxicity.
-
Target Deconvolution: While several signaling pathways have been identified, further research to pinpoint the direct molecular targets of this compound could facilitate the development of more potent derivatives and help predict which patient populations are most likely to respond.
-
In Vivo Efficacy in Diverse Models: Expanding in vivo testing to include orthotopic and patient-derived xenograft (PDX) models for various cancer types will provide a more rigorous assessment of its therapeutic potential.
References
- 1. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Proliferation Effect of this compound on Hepatocellular Carcinoma Cells Via The ERCC6L/PI3K/AKT/Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Nodosin's Anti-inflammatory Effects: A Technical Guide for Researchers
An In-depth Examination of the Molecular Mechanisms and Therapeutic Potential
Nodosin, a diterpenoid compound primarily isolated from the medicinal herb Isodon serra, has demonstrated notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, with a focus on its mechanisms of action at the molecular level. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this compound for inflammatory diseases.
While direct research on this compound's impact on a wide array of inflammatory signaling pathways is still emerging, studies on Oridonin (B1677485), a structurally similar and co-existing major active component from the same plant genus, provide significant insights. This guide will present the established effects of this compound and leverage the extensive research on Oridonin to propose and detail the probable broader mechanisms of this compound's anti-inflammatory action, focusing on key signaling cascades such as NF-κB, MAPK, and the NLRP3 inflammasome.
Core Anti-inflammatory Mechanisms of this compound
Current research directly attributes the anti-inflammatory effects of this compound to its ability to modulate T-lymphocyte activity and inhibit the production of the pro-inflammatory cytokine Interleukin-2 (IL-2).
Inhibition of T-Lymphocyte Proliferation and IL-2 Secretion
In vitro studies have shown that this compound can suppress the overproduction of mouse T lymphocytes.[1] This inhibitory effect is linked to the modulation of the cell cycle, where this compound interferes with DNA replication in the G1 phase.[1] The underlying mechanism for this cell cycle arrest is the inhibition of IL-2 cytokine secretion at the mRNA level.[1]
In vivo evidence supports these findings. In a xylene-induced mouse ear edema model, this compound was found to decrease the extent of swelling and reduce the serum levels of IL-2.[1]
Table 1: Quantitative Data on the Anti-inflammatory Effects of this compound
| Experimental Model | Parameter Measured | Treatment | Concentration/Dose | Result | Reference |
| ConA-induced T-lymphocyte proliferation | IL-2 mRNA levels | This compound | 1.2 µg/ml | Evident inhibition by 50% compared to ConA group | [2] |
| Xylene-induced mouse ear edema | Ear swelling | This compound | 1.0 mg/kg (Med) & 2.0 mg/kg (High) | More effective than FK506 (1mg/kg) | [2] |
| ConA-induced T-lymphocyte proliferation | IL-2 protein levels (in vitro) | This compound | 1.2 µg/ml (High) | More effective than FK506 (1.2µg/ml) | [2] |
| Xylene-induced mouse ear edema | IL-2 protein levels (in vivo) | This compound | 1.0 mg/kg (Med) & 2.0 mg/kg (High) | More effective than FK506 | [2] |
Probable Core Signaling Pathways Modulated by this compound (Inferred from Oridonin)
Given the structural and functional similarities between this compound and Oridonin, it is highly probable that this compound also exerts its anti-inflammatory effects through the modulation of central inflammatory signaling pathways. The following sections detail these mechanisms based on extensive research on Oridonin.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, controlling the transcription of numerous pro-inflammatory genes.[1] Oridonin is a potent inhibitor of this pathway.[1] In inflammatory conditions, stimuli like Lipopolysaccharide (LPS) activate Toll-like Receptor 4 (TLR4), leading to the phosphorylation and degradation of the inhibitor of NF-κB (IκBα).[1] This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes such as IL-1β, IL-6, and TNF-α.[1][3] Oridonin has been shown to suppress the activation of the TLR4/MyD88/NF-κB axis.[1]
The MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) signaling pathways are crucial for transmitting extracellular signals to intracellular targets, regulating processes like inflammation and apoptosis. Oridonin has been shown to suppress the activation of key MAPKs, including p38 and JNK, in response to inflammatory stimuli like TNF-α.[2][4]
The NLRP3 Inflammasome Pathway
The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[5] Oridonin is a direct and covalent inhibitor of the NLRP3 inflammasome.[1][6] It achieves this by binding to a specific cysteine residue (Cys279) in the NACHT domain of NLRP3, which sterically hinders the interaction between NLRP3 and NEK7, a crucial step for inflammasome assembly.[1][5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound and Oridonin's anti-inflammatory effects.
Xylene-Induced Mouse Ear Edema Model
This in vivo model is used to assess acute anti-inflammatory activity.
-
Animals: Male/female BALB/c mice are used.
-
Groups:
-
Vehicle control (e.g., saline or DMSO solution)
-
Positive control (e.g., Dexamethasone or FK506)
-
This compound/Oridonin treatment groups (various doses)
-
-
Procedure:
-
Administer this compound/Oridonin or control substances intraperitoneally or topically.
-
After a set time (e.g., 30 minutes), apply a fixed volume of xylene to the anterior and posterior surfaces of the right ear of each mouse to induce inflammation. The left ear serves as a control.
-
After a specific duration (e.g., 1-2 hours), sacrifice the mice and collect both ears.
-
Use a punch to obtain circular sections of a standard diameter from both ears and weigh them.
-
-
Data Analysis: The degree of edema is calculated as the difference in weight between the right (treated) and left (untreated) ear punches. The percentage inhibition of inflammation is calculated relative to the vehicle control group.
Concanavalin A (ConA)-Induced T-Cell Proliferation Assay
This in vitro assay evaluates the effect of a compound on T-lymphocyte proliferation.
-
Cell Preparation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from mice.
-
Cell Culture:
-
Seed the cells in a 96-well plate at a specific density (e.g., 1 x 10^6 cells/mL) in complete RPMI-1640 medium.
-
Add various concentrations of this compound/Oridonin or a positive control (e.g., FK506) to the wells.
-
Stimulate the cells with ConA (e.g., 5 µg/mL).
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
-
Proliferation Measurement:
-
MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength. The absorbance is proportional to the number of viable, proliferating cells.
-
BrdU Assay: Add BrdU to the wells during the final hours of incubation. Measure BrdU incorporation into newly synthesized DNA using an ELISA-based method.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition compared to the ConA-stimulated control group.
Cytokine Measurement by ELISA
This protocol is for quantifying the concentration of cytokines like IL-2, TNF-α, and IL-6 in cell culture supernatants or serum.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add standards of known cytokine concentrations and samples (cell culture supernatants or serum) to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add an enzyme-linked avidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). A color change will occur.
-
Reaction Stoppage and Reading: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of the cytokine in the samples.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
This technique is used to detect and quantify specific proteins in the NF-κB and MAPK signaling pathways.
-
Cell Lysis and Protein Quantification:
-
Treat cells (e.g., RAW 264.7 macrophages) with an inflammatory stimulus (e.g., LPS) with or without this compound/Oridonin pre-treatment.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p65, total p65, phospho-p38, total p38, IκBα) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to their total protein levels.
-
Conclusion
This compound is a promising natural compound with significant anti-inflammatory potential. Its established mechanism of inhibiting T-lymphocyte proliferation and IL-2 production provides a solid foundation for its therapeutic application. Furthermore, the extensive research on the structurally related compound, Oridonin, strongly suggests that this compound's anti-inflammatory effects are likely mediated through the modulation of key signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome. Further direct investigation into this compound's effects on these pathways will be crucial to fully elucidate its therapeutic potential and to advance its development as a novel anti-inflammatory agent. This guide provides a foundational framework for researchers to design and conduct further studies to unravel the complete mechanistic profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 3. Mechanisms of Macrophage Polarization Regulated by Oridonin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory effects of oridonin in resisting esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Isolation of Nodosin
This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of Nodosin, a promising diterpenoid compound. Tailored for researchers, scientists, and drug development professionals, this document details the experimental protocols for its extraction and purification, summarizes its biological efficacy through quantitative data, and illustrates its molecular mechanisms of action.
Introduction
This compound is an ent-kaurene (B36324) diterpenoid that has been isolated from various species of the Isodon plant genus, notably Isodon serra and Isodon japonicus.[1] It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antibacterial, and potent anti-cancer properties.[2][3][4] This guide will delve into the technical aspects of this compound research, providing a foundational resource for its further investigation and potential therapeutic development.
Discovery and Natural Occurrence
This compound was first identified as a natural product within the Isodon species, a genus known for its rich content of diterpenoids. These plants have been used in traditional medicine for treating various ailments. Phytochemical investigations have led to the isolation and structural elucidation of this compound, revealing its complex tetracyclic diterpenoid scaffold. It is one of the major bioactive constituents of these plants, contributing to their medicinal properties.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound.
3.1. Extraction and Isolation of this compound from Isodon serra
The following protocol is a synthesized methodology for the efficient extraction and purification of this compound from the aerial parts of Isodon serra.
3.1.1. Plant Material Preparation and Extraction
-
Collection and Drying: Collect the aerial parts of Isodon serra. The plant material should be air-dried in a shaded and well-ventilated area to a constant weight.
-
Pulverization: Grind the dried plant material into a coarse powder using a mechanical grinder.
-
Solvent Extraction:
-
Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate (B1210297), and n-butanol. The majority of diterpenoids, including this compound, will be concentrated in the ethyl acetate fraction.
-
3.1.2. Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography:
-
Subject the ethyl acetate fraction to column chromatography on a silica gel (200-300 mesh) column.
-
Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0 to 90:10) to separate the components based on polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol (B129727) 95:5) and visualizing with a vanillin-sulfuric acid spray reagent followed by heating.
-
-
Sephadex LH-20 Column Chromatography:
-
Pool the fractions containing this compound and further purify them using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
The final purification of this compound is achieved by preparative HPLC on a C18 column.
-
Mobile Phase: A gradient of methanol and water is typically used.
-
Detection: UV detection at approximately 238 nm.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC.
-
3.2. Biological Activity Assays
3.2.1. Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the viability of cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., SW480, HT-29, LoVo) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2, 4, 6, 8, 10 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.
3.2.2. Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after this compound treatment.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treatment: After 24 hours, treat the cells with different concentrations of this compound for a specified period.
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies (containing at least 50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group.
3.2.3. Western Blot Analysis
This technique is used to detect changes in the expression of specific proteins involved in signaling pathways affected by this compound.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., β-catenin, Cyclin D1, Survivin, β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data Presentation
The anti-proliferative activity of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| SW480 | Colorectal Cancer | 7.4 | [2] |
| HT-29 | Colorectal Cancer | 7.7 | [2] |
| LoVo | Colorectal Cancer | 6.6 | [2] |
| HCT116 | Colorectal Cancer | - | [3] |
Note: Specific IC₅₀ for HCT116 was not provided in the cited abstract, but the study indicates effective inhibition of proliferation.
Mandatory Visualizations
5.1. Signaling Pathways
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell proliferation and survival.
Caption: this compound's inhibitory effect on the Wnt/β-catenin signaling pathway.
Caption: this compound induces cell death via oxidative stress, apoptosis, and autophagy.
5.2. Experimental Workflow
The following diagram illustrates the general workflow for the isolation and biological characterization of this compound.
Caption: Experimental workflow for this compound isolation and bioactivity screening.
Conclusion
This compound is a diterpenoid of significant interest with well-documented anti-cancer properties. This guide provides the essential technical information for its isolation, purification, and biological characterization. The detailed protocols and summarized data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this compound. Further studies are warranted to fully elucidate its pharmacological profile and to advance its development as a potential therapeutic agent.
References
- 1. rsc.org [rsc.org]
- 2. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Nodosin for Colorectal Cancer Research: A Technical Guide
Abstract
Colorectal cancer (CRC) remains a significant global health challenge, ranking as the second leading cause of cancer-related mortality.[1] The increasing incidence, particularly in younger populations, underscores the urgent need for novel therapeutic strategies.[1] Nodosin, a diterpenoid extracted from the medicinal plant Rabdosia serra (Maxim.) Hara, has emerged as a promising natural compound with potent anti-CRC activity.[1][2][3] This technical guide provides a comprehensive overview of the current state of research on this compound for colorectal cancer, focusing on its mechanisms of action, experimental validation, and future therapeutic potential. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction to this compound
This compound is an ent-kaurene (B36324) diterpenoid that has demonstrated a range of biological activities, including anti-inflammatory, antibacterial, and antitumor effects.[1] Recent studies have highlighted its significant anti-proliferative and pro-apoptotic effects in various colorectal cancer cell lines, suggesting its potential as a novel therapeutic agent for CRC.[4][5] This guide will delve into the molecular mechanisms underlying this compound's anti-CRC effects, with a focus on its impact on key signaling pathways, and provide detailed experimental protocols for researchers seeking to investigate this compound further.
Anti-Proliferative Activity of this compound in Colorectal Cancer
This compound has been shown to inhibit the proliferation of several human colorectal cancer cell lines in a dose- and time-dependent manner.[1][4] The anti-proliferative efficacy of this compound has been quantified through IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: IC50 Values of this compound in Human Colorectal Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Incubation Time (h) | Reference |
| SW480 | 7.4 | 48 | [1] |
| HT-29 | 7.7 | 48 | [1] |
| LoVo | 6.6 | 48 | [1] |
| HCT116 | 4.05 | 72 | [4] |
| NCM460 (normal colonic epithelial cells) | 10.2 | 48 | [1] |
Note: The higher IC50 value in the normal colonic epithelial cell line (NCM460) suggests a degree of selective toxicity of this compound towards cancer cells.[4][5]
Mechanisms of Action
This compound exerts its anti-colorectal cancer effects through a multi-faceted approach, targeting several critical signaling pathways involved in cancer cell proliferation, survival, and death.
Induction of Oxidative Stress, Apoptosis, and Autophagy
A primary mechanism of this compound's action is the induction of complex cell death pathways involving oxidative stress, apoptosis, and autophagy.[1][5] this compound treatment leads to an increase in reactive oxygen species (ROS) within CRC cells.[1] This elevation in ROS triggers a cascade of events, including the upregulation of key proteins involved in apoptosis and autophagy.
The proposed signaling cascade is as follows:
Caption: this compound-induced oxidative stress leading to apoptosis and autophagy in CRC cells.
Inhibition of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is aberrantly activated in a majority of colorectal cancers and plays a crucial role in carcinogenesis.[4][6][7] this compound has been shown to effectively suppress this pathway.[4][6][7]
Key effects of this compound on the Wnt/β-catenin pathway include:
-
Inhibition of TCF/β-catenin-responsive transcriptional activity.[4][8]
-
Suppression of Wnt/β-catenin target genes such as Axin2, cyclin D1, and survivin.[4][6][7]
-
Reduction in the expression of β-catenin, p-GSK-3β, c-Myc, and Survivin proteins.[4]
Caption: this compound's inhibitory effect on the Wnt/β-catenin signaling pathway.
Induction of G2/M Cell Cycle Arrest
Prolonged exposure to this compound has been observed to induce G2/M phase cell cycle arrest in HCT116 cells, which subsequently leads to apoptosis.[4][6][7] This is evidenced by the upregulation of cleaved caspase-9 and cleaved PARP levels, indicating activation of the mitochondrial-mediated apoptosis pathway.[4]
In Vivo Studies
The anti-cancer effects of this compound have also been validated in vivo using xenograft tumor models.[1] Treatment with this compound resulted in a significant inhibition of CRC transplant tumor growth.[1] Immunohistochemistry (IHC) analysis of these tumors revealed:
-
A significant decrease in the proliferation marker Ki67.[9]
-
A significant increase in the apoptosis marker HMOX1.[1]
-
A significant increase in the autophagy markers LC3 and CTSL.[1]
These in vivo findings corroborate the in vitro results, demonstrating that this compound can induce apoptosis and autophagy to suppress tumor growth in a living organism without significant toxic effects.[1][5]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the effects of this compound on colorectal cancer cells.
Cell Culture
-
Cell Lines: SW480, HT-29, LoVo, HCT116 (human colorectal cancer), NCM460 (human normal colonic mucosal epithelial).
-
Media: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (CCK-8 or SRB Assay)
-
Seed cells in 96-well plates at a density of 5x10^3 cells/well and allow to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0-16 µM) for specified time periods (e.g., 24, 48, 72 hours).[1][4]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[1]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the untreated control group.
Colony Formation Assay
-
Seed HCT116 cells in 6-well plates at a low density (e.g., 500 cells/well).
-
Replace the medium with fresh, drug-free medium and culture for approximately 2 weeks, changing the medium every 2-3 days.[4][5]
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies (containing >50 cells).
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
-
Treat cells with this compound for 24-48 hours.
-
For apoptosis, harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
For cell cycle analysis, fix cells in 70% ethanol (B145695) and stain with PI containing RNase.[4]
-
Analyze the stained cells using a flow cytometer.
Western Blot Analysis
-
Lyse this compound-treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, p-GSK-3β, c-Myc, Survivin, cleaved caspase-9, cleaved PARP, HMOX1, LC3, CTSL) overnight at 4°C.[1][4]
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Inject CRC cells (e.g., SW480) subcutaneously into the flank of nude mice.[1]
-
When tumors reach a palpable size, randomize mice into control and this compound-treated groups.
-
Administer this compound (e.g., via intraperitoneal injection) at a specified dose and schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the experiment, excise tumors for weight measurement and further analysis (e.g., H&E staining, IHC for Ki67, HMOX1, LC3, CTSL).[1]
References
- 1. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells. – Wnt Proteins [wntproteins.com]
- 8. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 9. Frontiers | this compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo [frontiersin.org]
Pharmacological Profile of Nodosin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nodosin, a diterpenoid compound isolated from the plant Isodon serra, has emerged as a promising natural product with a diverse pharmacological profile. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a particular focus on its anti-cancer and anti-inflammatory properties. Detailed experimental protocols for key assays, a compilation of quantitative data, and visualizations of the primary signaling pathways modulated by this compound are presented to facilitate further research and drug development efforts.
Introduction
This compound is an ent-kaurene (B36324) diterpenoid that has been the subject of increasing scientific interest due to its potent biological effects. Traditionally used in Chinese medicine for treating inflammation and toxification, recent studies have begun to elucidate the molecular mechanisms underlying its therapeutic potential. This document serves as a technical resource, consolidating the current understanding of this compound's pharmacological profile.
Anti-Cancer Activity
This compound has demonstrated significant anti-proliferative effects against various cancer cell lines, most notably in colorectal and hepatocellular carcinoma. Its anti-cancer activity is multifaceted, involving the modulation of key signaling pathways, induction of cell cycle arrest, and promotion of programmed cell death.
Inhibition of Wnt/β-Catenin Signaling
A primary mechanism of this compound's anti-cancer action, particularly in colorectal cancer, is the inhibition of the Wnt/β-catenin signaling pathway.[1] Aberrant activation of this pathway is a critical factor in the development and progression of many cancers.[1] this compound has been shown to suppress the transcriptional activity of the β-catenin/T-cell factor (TCF) complex, leading to the downregulation of key target genes involved in cell proliferation, such as Axin2, cyclin D1, and survivin.[1]
Induction of Oxidative Stress, Apoptosis, and Autophagy
In colorectal cancer cells, this compound has been observed to induce a complex interplay of cellular processes leading to cell death.[2][3] It elevates the levels of reactive oxygen species (ROS), thereby inducing oxidative stress.[2][3] This increase in ROS is linked to the upregulation of heme oxygenase 1 (HMOX1), a key enzyme in heme catabolism that can also play a role in apoptosis.[2][3]
Furthermore, this compound triggers both apoptosis (programmed cell death) and autophagy, a cellular process of "self-eating" that can either promote survival or lead to cell death depending on the context.[2][3] The induction of apoptosis is confirmed by the externalization of phosphatidylserine, as detected by Annexin V staining.[2] The autophagic response is characterized by the upregulation of cathepsin L (CTSL) and the conversion of LC3-I to LC3-II.[2][3]
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at the G2/M phase in human colon cancer cells, which contributes to its anti-proliferative effects.[1]
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of the pro-inflammatory cytokine Interleukin-2 (IL-2).[4][5] By suppressing the overproduction of T lymphocytes and interfering with DNA replication in the G1 phase, this compound modulates the inflammatory response.[4][5] In vivo studies using a xylene-induced mouse ear tumescence model have confirmed this compound's ability to reduce swelling and decrease serum IL-2 levels.[4][5]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound's biological activities.
Table 1: In Vitro Anti-proliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HCT116 | Colorectal Carcinoma | Not specified | SRB | |
| SW480 | Colorectal Adenocarcinoma | 7.4 | CCK-8 | [2] |
| HT-29 | Colorectal Adenocarcinoma | 7.7 | CCK-8 | [2] |
| LoVo | Colorectal Adenocarcinoma | 6.6 | CCK-8 | [2] |
| NCM460 | Normal Colon Mucosal Epithelial | 10.2 | CCK-8 | [2] |
| SNU378 | Hepatocellular Carcinoma | 0.890 | CCK-8 | [6] |
| HCCLM3 | Hepatocellular Carcinoma | 0.766 | CCK-8 | [6] |
Table 2: Effect of this compound on Apoptosis in SW480 Cells
| This compound Concentration (µM) | Apoptosis Rate (%) | Method | Reference |
| 12 | 16.11 | Annexin V/PI Flow Cytometry | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Cell Viability Assays
5.1.1. Sulforhodamine B (SRB) Assay [1][7][8]
-
Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density and incubate until they reach the desired confluence.
-
Drug Treatment: Treat cells with various concentrations of this compound.
-
Fixation: After the incubation period, fix the cells by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for at least 1 hour.
-
Washing: Remove the TCA solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air-dry the plates.
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Air-dry the plates completely.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
5.1.2. Cell Counting Kit-8 (CCK-8) Assay [6][9][10][11]
-
Cell Seeding: Seed 100 µL of cell suspension per well in a 96-well plate at a density of 10^4 to 10^5 cells per well. Incubate for 24 hours.
-
Drug Treatment: Add various concentrations of this compound to the wells.
-
Incubation: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours in the incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)[12][13][14][15][16][17][18]
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the cells immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)[1][5][19][20]
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Fix on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate to degrade RNA.
-
PI Staining: Add Propidium Iodide solution (e.g., 50 µg/mL) to the cell suspension.
-
Flow Cytometry: Analyze the DNA content by flow cytometry.
Autophagy Detection (LC3 Western Blot)[21][22][23][24][25]
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 15% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3B (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL detection reagent and an imaging system. Quantify the band intensities for LC3-II and a loading control.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)[4][26][27][28][29]
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound.
-
DCFH-DA Staining: Wash the cells and then incubate with a working solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) (e.g., 10 µM) for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~530 nm).
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound's Inhibition of the Wnt/β-Catenin Signaling Pathway.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. ucallmlabs.com [ucallmlabs.com]
- 3. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory function of this compound via inhibition of IL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptglab.com [ptglab.com]
- 7. SRB assay for measuring target cell killing [protocols.io]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Molecular Classification and Bioactivity of Nodosin Diterpenoids
This technical guide provides a comprehensive overview of this compound, an ent-kaurane diterpenoid, focusing on its molecular classification, structure-activity relationships, and mechanisms of action. The information is curated for professionals in the fields of natural product chemistry, pharmacology, and oncology drug development.
Introduction
This compound is a pentacyclic diterpenoid isolated from plants of the Isodon genus, such as Isodon serra and Isodon japonicus[1][2][3][]. Diterpenoids are a large and structurally diverse class of natural products built from four isoprene (B109036) units. This compound belongs to a specific subclass known as ent-kaurane diterpenoids, which have garnered significant scientific interest due to their wide range of biological activities, including anti-inflammatory, antibacterial, and notably, potent anticancer properties[5][6]. This guide delves into the structural classification of this compound, its biological activities, and the signaling pathways it modulates.
Molecular Classification of this compound
The molecular classification of a natural product is essential for understanding its biosynthetic origins and predicting its biological activities. This compound is structurally defined as a 6,7-seco-ent-kaurane diterpenoid.[6] Ent-kauranes represent a significant group of tetracyclic diterpenes, and the "seco" designation indicates that one of the carbon-carbon bonds in the parent ring system has been cleaved.
Caption: Hierarchical classification of this compound.
Structure-Activity Relationship (SAR)
The biological activity of this compound and its analogs is closely tied to their chemical structure. Modifications to the ent-kaurane skeleton can significantly alter their cytotoxic potency. Studies on this compound derivatives have revealed that substitutions, particularly at the C6 position of the core structure, are crucial for their antiproliferative effects.[7]
Quantitative SAR Data
The following tables summarize the in vitro antiproliferative activities (IC50 values) of this compound and its derivatives against various cancer cell lines, providing a clear basis for understanding their structure-activity relationships.
Table 1: Antiproliferative Activity of this compound Derivatives against K562 Cancer Cells [7]
| Compound | R Group (at C6) | IC50 (µg/mL) |
| This compound (Parent) | -OH | > 40 |
| 25 | -OCH₂C≡CH (Propargyloxy) | 1.89 ± 0.18 |
| 26 | -OCH₂-cyclopropyl | 4.86 ± 0.30 |
Table 2: Anticancer and Antibacterial Activity of this compound
| Activity Type | Cell Line / Organism | Measurement | Value (µM or µg/mL) | Reference |
| Anticancer | SW480 (Colon Cancer) | IC50 | 16.65 | [5] |
| Anticancer | SNU378 (HCC) | IC50 | 0.890 µM | [6] |
| Anticancer | HCCLM3 (HCC) | IC50 | 0.766 µM | [6] |
| Antibacterial | Staphylococcus aureus | MIC90 | 25 µg/mL | [5] |
| Antibacterial | Streptococcus mutans | MIC90 | 25 µg/mL | [5] |
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects by modulating several critical cellular signaling pathways, leading to the inhibition of proliferation and induction of programmed cell death.
Inhibition of Wnt/β-Catenin Signaling
The Wnt/β-catenin signaling pathway is frequently overactivated in cancers, particularly colorectal cancer (CRC). This compound has been shown to effectively suppress this pathway.[1][8] It inhibits the transcriptional activity of the β-catenin/T-cell factor (TCF) complex, which in turn downregulates the expression of key target genes responsible for cell proliferation, such as Axin2, cyclin D1, and survivin.[1][8] This inhibition contributes significantly to this compound's anti-proliferative activity in colon cancer cells.[1][5][8]
Caption: this compound's inhibition of the Wnt/β-catenin pathway.
Induction of Complex Cell Death
Transcriptomic analysis has revealed that this compound can trigger a complex form of cell death in cancer cells, involving apoptosis, autophagy, and oxidative stress.[5] this compound treatment leads to an increase in reactive oxygen species (ROS), which induces oxidative stress. This, in turn, activates both intrinsic and extrinsic apoptotic signaling pathways and promotes autophagy, a cellular degradation process.[5] This multi-faceted induction of cell death makes this compound a promising candidate for cancer therapy.
Caption: this compound's induction of complex cell death.
Experimental Protocols
The evaluation of this compound and its derivatives involves a range of standard cell and molecular biology techniques. Below are generalized methodologies for key experiments cited in the literature.
Cell Viability and Proliferation Assay (CCK8/MTT)
This protocol outlines the general steps to determine the half-maximal inhibitory concentration (IC50) of a compound.
Caption: A typical workflow for IC50 determination.
Methodology:
-
Cell Culture: Cancer cells (e.g., HCT116, SW480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded into 96-well plates. After 24 hours, the cells are treated with various concentrations of this compound or its derivatives.
-
Viability Assessment: Following a 48-72 hour incubation period, a viability reagent like Cell Counting Kit-8 (CCK8) or MTT is added to each well.
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK8).
-
Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Methodology:
-
Protein Extraction: Cells treated with this compound are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight with primary antibodies specific to target proteins (e.g., β-catenin, Cyclin D1, LC3).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound, a 6,7-seco-ent-kaurane diterpenoid, represents a valuable natural product scaffold for anticancer drug discovery. Its molecular classification provides a framework for identifying related bioactive compounds. Structure-activity relationship studies have highlighted key structural features, such as modifications at the C6 position, that are critical for enhancing cytotoxic potency.[7] Mechanistically, this compound exerts its effects through the potent inhibition of pro-tumorigenic pathways like Wnt/β-catenin and the induction of complex cell death involving apoptosis and autophagy.[1][5] The detailed experimental protocols and pathway diagrams provided in this guide serve as a technical resource for researchers aiming to further investigate and develop this compound-based therapeutics.
References
- 1. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (terpene) | C20H26O6 | CID 10248089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (Open Access) Terpenoids. VII. The Structure and Absolute Configuration of this compound, a New Diterpenoid from Isodon Species (1968) | Eiichi Fujita | 21 Citations [scispace.com]
- 5. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Nodosin In Vitro Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nodosin, a diterpenoid extracted from the medicinal plant Rabdosia serra, has demonstrated significant anti-proliferative effects in various cancer cell lines.[1] This document provides detailed protocols for assessing the in vitro cell viability of cancer cells treated with this compound, focusing on the widely used colorimetric assays. This compound has been shown to inhibit cancer cell growth by inducing complex cell death mechanisms, including apoptosis and autophagy, often mediated by oxidative stress.[1][2] Furthermore, it has been found to modulate key signaling pathways, such as the Wnt/β-catenin pathway, which is crucial in colorectal carcinogenesis.[3][4][5] These application notes offer a comprehensive guide to quantifying the cytotoxic effects of this compound to aid in drug discovery and development.
Data Presentation
The cytotoxic effect of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that inhibits 50% of cell viability. The IC50 values for this compound can vary depending on the cell line and the duration of treatment.
Table 1: IC50 Values of this compound in Human Colorectal Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| SW480 | Colorectal Cancer | Not Specified | 7.4 |
| HT-29 | Colorectal Cancer | Not Specified | 7.7 |
| LoVo | Colorectal Cancer | Not Specified | 6.6 |
Data extracted from a study by He et al. (2022).[1]
Experimental Protocols
Standard colorimetric assays such as the MTT and WST-1 assays are recommended for determining cell viability upon this compound treatment. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include an untreated control (vehicle control, e.g., DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
WST-1 (Water-Soluble Tetrazolium Salt) Assay
The WST-1 assay is a more sensitive alternative to the MTT assay. It utilizes a water-soluble tetrazolium salt that is cleaved by mitochondrial dehydrogenases to produce a soluble formazan dye.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
WST-1 reagent
Protocol:
-
Cell Seeding:
-
Seed cells at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO₂.[10]
-
-
Compound Treatment:
-
Treat cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
WST-1 Reagent Addition:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability as described for the MTT assay.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound In Vitro Cell Viability Assay.
This compound's Proposed Mechanism of Action
Caption: Simplified Signaling Pathways of this compound.
References
- 1. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. takarabio.com [takarabio.com]
Dissolving Nodosin in DMSO for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for dissolving Nodosin in dimethyl sulfoxide (B87167) (DMSO) for use in cell culture experiments. The information is intended to guide researchers in preparing this compound solutions to ensure reproducibility and minimize solvent-induced artifacts in cell-based assays.
Introduction
This compound is an ent-kaurene (B36324) diterpenoid isolated from Isodon serra that has demonstrated anti-proliferative activity in cancer cells.[1] Its mechanism of action involves the regulation of key signaling pathways, including the Wnt/β-catenin pathway.[1] Due to its hydrophobic nature, this compound requires an organic solvent for dissolution before it can be introduced into aqueous cell culture media. DMSO is a widely used aprotic solvent that can dissolve a broad range of polar and nonpolar compounds, making it a suitable vehicle for this compound.[2][3][4][5] However, proper handling and dilution are critical to avoid precipitation and cellular toxicity.[6][7]
Data Presentation
The following tables provide a framework for documenting the solubility and stability of this compound in DMSO. Researchers should generate their own data following the protocols outlined below.
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Notes |
| Solvent | 100% DMSO | Cell culture grade, sterile-filtered |
| Maximum Stock Concentration | >10 mM (example) | To be determined empirically. Start with a concentration of 10 mM and observe for any precipitation. |
| Appearance at Max Concentration | Clear, colorless solution | Any visible particulates indicate insolubility or precipitation. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles.[8] |
Table 2: Recommended Working Concentrations for Cell Culture
| Cell Line | This compound Working Concentration Range | Final DMSO Concentration | Notes |
| HCT116 (Human Colon Cancer) | 10-40 µM | < 0.5% | Effective concentrations may vary depending on the cell line and assay duration.[1] |
| SW480 (Human Colon Cancer) | 5-20 µM | < 0.5% | A dose-response curve should be performed to determine the optimal concentration.[9] |
| General Recommendation | 0.1 - 50 µM | ≤ 0.5% | Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require lower concentrations (e.g., <0.1%).[6] Always include a vehicle control (medium with the same final DMSO concentration) in experiments.[8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Pre-warm DMSO: Bring the bottle of DMSO to room temperature to ensure it is in a liquid state.
-
Weigh this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. For a 10 mM stock solution, use the following formula to calculate the required mass: Mass (mg) = 10 mmol/L * Molecular Weight of this compound ( g/mol ) * Volume (L)
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication in a water bath can aid in dissolving the compound if necessary.[6] Visually inspect the solution against a light source to ensure there are no visible particles.
-
Sterilization (Optional): As DMSO is bactericidal, filtration of the 100% DMSO stock solution is generally not required if aseptic techniques are used.[10] However, if sterility is a major concern, a 0.22 µm syringe filter compatible with DMSO can be used.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to maintain stability.[8] Stock solutions in DMSO are typically stable for several months when stored properly.[8] Avoid repeated freeze-thaw cycles.[8]
Protocol 2: Preparation of this compound Working Solution for Cell Culture
This protocol describes the dilution of the this compound stock solution into cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation, it is recommended to perform a serial dilution of the stock solution in the cell culture medium.[7][8]
-
For example, to prepare a 20 µM working solution from a 10 mM stock, first prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed medium.
-
Then, add a small volume of the intermediate dilution to the final volume of cell culture medium to achieve the desired working concentration.
-
-
Direct Dilution (for low concentrations): For lower final concentrations, direct dilution may be possible. For a 20 µM final concentration from a 10 mM stock, you would perform a 1:500 dilution (e.g., add 2 µL of 10 mM stock to 1 mL of medium).
-
Mixing: Mix the working solution thoroughly by gentle inversion or pipetting.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (generally <0.5%).[6]
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound.
-
Immediate Use: Use the freshly prepared working solution immediately to treat the cells.
Mandatory Visualization
The following diagram illustrates the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway, a key mechanism of its anti-proliferative activity in colon cancer cells.[1]
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
References
- 1. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gchemglobal.com [gchemglobal.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Nodosin-Induced Apoptosis in SW480 Colon Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of nodosin on SW480 human colon adenocarcinoma cells. This compound, a diterpenoid extracted from Rabdosia serra, has demonstrated anti-proliferative and pro-apoptotic activity in colorectal cancer cells, making it a compound of interest for cancer research and drug development.
Summary of this compound's Bioactivity in SW480 Cells
This compound has been shown to inhibit the growth of SW480 cells in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) for this compound in SW480 cells is approximately 7.4 μM.[1][2] Treatment with this compound induces complex cell death involving apoptosis and autophagy, mediated by an increase in intracellular reactive oxygen species (ROS).
Quantitative Data on this compound's Effects
| Parameter | Cell Line | Value/Observation | Reference |
| IC50 (48h) | SW480 | 7.4 μM | [1][2] |
| HT-29 | 7.7 μM | [1][2] | |
| LoVo | 6.6 μM | [1][2] | |
| NCM460 (normal colon) | 10.2 μM | [1] | |
| Apoptosis Rate | SW480 | 16.11% at 12 μM this compound | [1] |
| Effective Concentration Range | SW480 | 0–16 μM for viability assays | [1] |
Signaling Pathway of this compound-Induced Apoptosis
This compound treatment triggers oxidative stress in SW480 cells, leading to the activation of both intrinsic and extrinsic apoptotic signaling pathways. This process is also linked to the induction of autophagy.
Caption: this compound-induced signaling pathway in SW480 cells.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the apoptotic effects of this compound on SW480 cells.
Caption: Experimental workflow for this compound studies in SW480 cells.
Detailed Experimental Protocols
SW480 Cell Culture
This protocol describes the standard procedure for culturing and maintaining the SW480 cell line.
Materials:
-
SW480 cell line (ATCC® CCL-228™)
-
Leibovitz's L-15 Medium (ATCC® 30-2008™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% (w/v) Trypsin- 0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
15 mL and 50 mL conical tubes
-
Incubator (37°C, 0% CO2, 95% air)
Complete Growth Medium:
-
Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Protocol:
-
Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a non-CO2 incubator.
-
Maintenance: Renew the culture medium every 2-3 days.
-
Subculturing (Passaging): When cells reach 80-90% confluency, remove the medium and rinse the cell layer with PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C until cells detach (2-3 minutes). Neutralize the trypsin with 4-6 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 125 x g for 5 minutes. Resuspend the pellet and seed new flasks at a ratio of 1:2 to 1:4.
This compound Treatment
Materials:
-
This compound stock solution (dissolved in DMSO)
-
SW480 cells seeded in appropriate culture vessels (e.g., 96-well plates for viability, 6-well plates for apoptosis and western blot)
-
Complete growth medium
Protocol:
-
Seed SW480 cells in the desired culture plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range for initial experiments is 0, 4, 8, 12, and 16 μM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
Cell Viability Assay (CCK-8)
This assay measures cell proliferation and cytotoxicity.
Materials:
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates with this compound-treated SW480 cells
-
Microplate reader
Protocol:
-
Following this compound treatment, add 10 μL of CCK-8 solution to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells.[3]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
This compound-treated SW480 cells in 6-well plates
-
Ice-cold PBS
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 μL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[3]
-
Add 400 μL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot for Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins.
Materials:
-
This compound-treated SW480 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin. An increased Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 and cleaved PARP are indicative of apoptosis.
References
Application Notes and Protocols for Nodosin Administration in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nodosin, a diterpenoid extracted from the medicinal plant Rabdosia serra, has demonstrated significant anti-cancer properties, particularly in colorectal cancer (CRC).[1] In vitro studies have shown that this compound can inhibit the proliferation of CRC cell lines, such as SW480, HT-29, and LoVo, in a dose- and time-dependent manner.[1] The primary mechanisms of action include the induction of oxidative stress, apoptosis, and autophagy.[1] This document provides detailed application notes and protocols for the administration of this compound in a xenograft mouse model to study its anti-tumor effects in vivo.
Mechanism of Action
This compound exerts its anti-cancer effects through the modulation of key signaling pathways. In colorectal cancer, this compound has been shown to:
-
Induce Oxidative Stress, Apoptosis, and Autophagy: this compound treatment leads to an increase in reactive oxygen species (ROS), which in turn triggers apoptosis and autophagy in cancer cells. This is associated with the upregulation of proteins such as heme oxygenase 1 (HMOX1) and light chain-3 (LC3).[1]
-
Inhibit the Wnt/β-catenin Signaling Pathway: this compound can suppress the transcriptional activity of β-catenin/T-cell factor (TCF), leading to the downregulation of Wnt target genes like cyclin D1 and survivin.[2]
-
Modulate the PI3K/AKT Signaling Pathway: Evidence suggests that this compound's anti-proliferative effects are also mediated through the regulation of the PI3K/AKT pathway.
These actions collectively contribute to the inhibition of tumor growth, as demonstrated in xenograft mouse models.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in a xenograft mouse model.
Table 1: In Vitro Efficacy of this compound on Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| SW480 | 7.4 | [1] |
| HT-29 | 7.7 | [1] |
| LoVo | 6.6 | [1] |
| NCM460 (normal colon) | 10.2 | [1] |
Table 2: In Vivo Efficacy of this compound in SW480 Xenograft Mouse Model
| Treatment Group | This compound Dosage | Tumor Growth Inhibition (%) | Final Tumor Weight (mg, Mean ± SD) | Final Tumor Volume (mm³, Mean ± SD) | Reference |
| Control (Vehicle) | 0 mg/kg | - | Data not available | Data not available | [1] |
| This compound | 3 mg/kg | Significant inhibition observed | Significantly lower than control | Significantly lower than control | [1] |
Table 3: Immunohistochemical Analysis of SW480 Xenograft Tumors
| Marker | Treatment Group | Percentage of Positive Cells (Mean ± SD) or Staining Intensity | Reference |
| Ki67 | Control | High | [1] |
| This compound | Significantly lower than control | [1] | |
| LC3 | Control | Low | [1] |
| This compound | Significantly increased | [1] | |
| HMOX1 | Control | Low | [1] |
| This compound | Significantly increased | [1] |
Table 4: Western Blot Analysis of Key Signaling Proteins in SW480 Xenograft Tumors
| Protein | Treatment Group | Fold Change vs. Control (Mean ± SD) | Reference |
| β-catenin | Control | 1.0 | In vitro data available[2] |
| This compound | Downregulated | In vitro data available[2] | |
| p-AKT | Control | 1.0 | In vitro data available |
| This compound | Downregulated | In vitro data available | |
| Cyclin D1 | Control | 1.0 | In vitro data available[2] |
| This compound | Downregulated | In vitro data available[2] | |
| Survivin | Control | 1.0 | In vitro data available[2] |
| This compound | Downregulated | In vitro data available[2] |
Experimental Protocols
SW480 Xenograft Mouse Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model using the SW480 human colorectal cancer cell line.
Materials:
-
SW480 human colorectal adenocarcinoma cells
-
Complete culture medium (e.g., L-15 medium with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, but recommended for improved tumor take)
-
4-6 week old female BALB/c nude mice
-
1 mL syringes with 27-gauge needles
-
Calipers
Procedure:
-
Cell Culture: Culture SW480 cells in a T75 flask until they reach 70-80% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin with 10 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 1,500 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of sterile PBS.
-
Centrifuge again and resuspend the pellet in an appropriate volume of sterile PBS (and Matrigel, if used, at a 1:1 ratio).
-
-
Cell Counting and Viability:
-
Perform a cell count using a hemocytometer.
-
Assess cell viability using Trypan Blue exclusion (viable cells will not take up the dye). A viability of >95% is recommended.
-
Adjust the cell concentration to 5 x 10^6 viable cells per 100 µL.
-
-
Tumor Cell Implantation:
-
Acclimatize the mice for at least one week before the experiment.
-
Anesthetize the mice (optional, follow approved institutional protocols).
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure the tumor length (L) and width (W) with calipers twice a week.
-
Calculate the tumor volume using the formula: Volume = (W^2 x L) / 2 .
-
Monitor the body weight of the mice twice a week as an indicator of general health.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., DMSO, saline)
-
1 mL syringes with appropriate needles for the chosen route of administration
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a small amount of DMSO and then dilute with sterile saline to the final concentration. The final DMSO concentration should be kept low (e.g., <1%) to avoid toxicity.
-
Prepare a stock solution from which the final dosing solution of 3 mg/kg can be prepared based on the average body weight of the mice.
-
-
Administration:
-
Administer this compound to the treatment group via intraperitoneal (IP) injection at a dose of 3 mg/kg.
-
Administer an equivalent volume of the vehicle to the control group.
-
Injections should be performed every 3 days for a total of 10 injections.
-
-
Endpoint:
-
At the end of the treatment period, euthanize the mice according to approved institutional protocols.
-
Excise, weigh, and photograph the tumors.
-
A portion of the tumor tissue can be fixed in 10% formalin for immunohistochemistry, and another portion can be snap-frozen in liquid nitrogen and stored at -80°C for Western blot analysis.
-
Immunohistochemistry (IHC)
This protocol outlines the general steps for IHC staining of paraffin-embedded tumor sections.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections (4-5 µm)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-Ki67, anti-LC3)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 min).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 min each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer and heat (e.g., microwave, pressure cooker) according to the antibody datasheet recommendations.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the recommended concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 x 5 min).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with PBS (3 x 5 min).
-
Apply DAB substrate and incubate until the desired brown color develops.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear with xylene.
-
Mount with a coverslip using mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope.
-
Quantify the staining (e.g., percentage of positive cells, H-score) using image analysis software.
-
Western Blot Analysis
This protocol describes the general steps for analyzing protein expression in tumor lysates.
Materials:
-
Frozen tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST (3 x 10 min).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 min).
-
-
Detection:
-
Apply ECL detection reagent to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH).
-
Visualization of Signaling Pathways and Experimental Workflow
Caption: this compound's multifaceted anti-cancer mechanism in colorectal cancer.
References
- 1. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Flow Cytometry for Cell Cycle Analysis with Nodosin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nodosin, a natural diterpenoid compound, has demonstrated significant anti-proliferative effects in various cancer cell lines. A key mechanism underlying its therapeutic potential is the induction of cell cycle arrest, halting the uncontrolled division of cancer cells. This application note provides detailed protocols and data for analyzing the effects of this compound on the cell cycle of colorectal cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining. The provided methodologies and data will guide researchers in evaluating this compound and other similar compounds in drug discovery and development.
Principle of the Assay
Flow cytometry with PI staining is a robust method for cell cycle analysis. PI is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle:
-
G0/G1 Phase: Cells with a normal diploid (2N) DNA content.
-
S Phase: Cells undergoing DNA synthesis, with a DNA content between 2N and 4N.
-
G2/M Phase: Cells that have completed DNA replication and have a tetraploid (4N) DNA content, poised for mitosis.
By treating cells with this compound and subsequently analyzing their DNA content by flow cytometry, researchers can quantify the percentage of cells in each phase of the cell cycle and determine the specific checkpoint at which this compound exerts its inhibitory effects.
Data Presentation
This compound has been shown to induce cell cycle arrest in a cell-line-specific manner. Below is a summary of its effects on two different human colorectal cancer cell lines, HCT116 and SW480.
This compound-Induced Cell Cycle Arrest in HCT116 Cells
This compound treatment of HCT116 cells leads to a significant arrest in the G2/M phase of the cell cycle in a dose-dependent manner.[1]
Table 1: Effect of this compound on Cell Cycle Distribution of HCT116 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 65.21 | 20.92 | 13.87 |
| This compound (30 µM) | 28.53 | 25.59 | 45.88 |
Data represents the percentage of cells in each phase after 24 hours of treatment.
This compound-Induced Cell Cycle Arrest in SW480 Cells
In contrast to HCT116 cells, this compound treatment of SW480 cells results in an arrest at the S phase of the cell cycle.[2] This inhibition of DNA synthesis is also dose-dependent. While specific percentages from a single study are not available in a tabular format, the consistent observation is a decrease in the proportion of cells progressing through the S phase with increasing concentrations of this compound.[2]
Experimental Protocols
This section provides a detailed protocol for cell culture, this compound treatment, and subsequent cell cycle analysis using PI staining and flow cytometry.
Materials
-
HCT116 or SW480 cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometer tubes
-
Centrifuge
-
Flow cytometer
Experimental Workflow Diagram
References
Application Notes and Protocols for Nodosin Clone Formation Assay in 12-Well Plates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nodosin, a diterpenoid extracted from the medicinal plant Rabdosia serra, has demonstrated significant anti-proliferative and anti-cancer activities.[1][2] One of the key in vitro methods to assess the long-term effects of a compound on cell proliferation and survival is the clone formation assay, also known as the clonogenic assay. This assay is crucial in cancer research to determine the ability of a single cell to grow into a colony. A reduction in colony formation indicates the cytotoxic or cytostatic effects of the tested compound. These application notes provide a detailed protocol for performing a clone formation assay in 12-well plates to evaluate the effects of this compound on cancer cells.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through multiple mechanisms. In colorectal cancer (CRC) cells, it has been shown to inhibit proliferation and trigger complex cell death pathways.[1][3] One of the key pathways affected is the Wnt/β-catenin signaling pathway, where this compound can suppress the transcriptional activity of β-catenin/T-cell factor (TCF).[4] This leads to the downregulation of Wnt target genes like Axin2, cyclin D1, and survivin, ultimately inducing G2/M phase cell cycle arrest and apoptosis.[4] Furthermore, this compound can induce oxidative stress in cancer cells by downregulating tribbles pseudokinase 3 (TRIB3) and upregulating oxidative stress-induced growth inhibitor 1 (OSGIN1), leading to an increase in reactive oxygen species (ROS).[3][5] This elevation in ROS can, in turn, induce apoptosis and autophagy.[3] In hepatocellular carcinoma cells, this compound has been found to exert its anti-proliferative effects via the ERCC6L/PI3K/AKT axis.[2]
Quantitative Data on this compound's Effect on Clone Formation
The following table summarizes the inhibitory effects of this compound on the colony formation of various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | This compound Concentration | Incubation Time with this compound | Post-treatment Incubation | Observed Effect on Colony Formation | Reference |
| HCT116 | Human Colon Cancer | Indicated Concentrations | 72 hours | ~2 weeks | Significantly suppressed colony formation. | [6][7] |
| SW480 | Human Colon Cancer | > 4 µM | Not Specified | Not Specified | Could not form clonal colonies. | [5] |
Experimental Protocol: this compound Clone Formation Assay in 12-Well Plates
This protocol is a standard method for assessing the effect of this compound on the colony-forming ability of adherent cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT116, SW480)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
12-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in 12-well plates at a low density (e.g., 500-1000 cells per well). The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in a complete cell culture medium from the stock solution. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
After 24 hours of cell attachment, aspirate the medium from the wells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
-
Colony Growth:
-
After the treatment period, remove the this compound-containing medium and replace it with a fresh, complete medium.
-
Incubate the plates for an additional 10-14 days, or until visible colonies are formed in the control wells.
-
Change the medium every 2-3 days to ensure adequate nutrient supply.
-
-
Fixation and Staining:
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding the fixation solution to each well and incubating for 15-20 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry.
-
Add the crystal violet staining solution to each well, ensuring the entire surface is covered.
-
Incubate for 10-20 minutes at room temperature.
-
Carefully remove the staining solution and gently wash the wells with water until the background is clear.
-
Allow the plates to air dry completely.
-
-
Colony Quantification:
-
Scan or photograph the plates.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment / Number of cells seeded x PE) x 100%
-
-
Visualizations
Caption: Experimental workflow for the this compound clone formation assay.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Proliferation Effect of this compound on Hepatocellular Carcinoma Cells Via The ERCC6L/PI3K/AKT/Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo [frontiersin.org]
- 6. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Efficacy Study of Nodosin in Nude Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo anticancer efficacy of Nodosin using a nude mouse xenograft model. This compound, a diterpenoid extracted from the medicinal plant Rabdosia serra, has demonstrated significant antitumor activity, particularly in colorectal cancer, by modulating key signaling pathways.
Core Findings:
This compound has been shown to effectively suppress the growth of colorectal cancer (CRC) xenograft tumors in nude mice.[1] The primary mechanisms of action include the induction of apoptosis and autophagy, as well as the inhibition of cancer cell proliferation.[1][2] Notably, this compound treatment appears to be well-tolerated, with no significant side effects or changes in the body weight of the treated mice observed in the reported studies.[1]
Data Summary
The following tables summarize the quantitative data from a key in vivo study investigating the efficacy of this compound in a colorectal cancer xenograft model.
Table 1: Effect of this compound on Tumor Weight in SW480 Xenograft Model
| Treatment Group | Mean Tumor Weight (g) | Standard Deviation | P-value |
| Control (DMSO) | ~0.8 | ~0.1 | < 0.05 |
| This compound (3 mg/kg) | ~0.3 | ~0.05 | < 0.05 |
Data adapted from a study utilizing SW480 colorectal cancer cells in BALB/c-nude mice.[1]
Table 2: Immunohistochemical Analysis of Tumor Tissues
| Marker | Staining Intensity in Control Group | Staining Intensity in this compound-Treated Group | Implication |
| Ki67 (Proliferation) | High | Significantly Lower | Inhibition of tumor cell proliferation |
| HMOX1 (Apoptosis) | Low | Significantly Increased | Induction of apoptosis |
| LC3 (Autophagy) | Low | Significantly Increased | Induction of autophagy |
| CTSL (Autophagy) | Low | Significantly Increased | Induction of autophagy |
This table summarizes the findings from immunohistochemistry (IHC) staining of xenograft tumor sections.[1]
Experimental Protocols
This section provides a detailed methodology for conducting an in vivo efficacy study of this compound in a nude mouse xenograft model, based on established research.[1][3]
Cell Culture
-
Cell Line: Human colorectal cancer cell line SW480.
-
Culture Medium: Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.
Xenograft Model Establishment
-
Animal Model: Female BALB/c-nude mice, 4-6 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Cell Preparation:
-
Harvest SW480 cells during the logarithmic growth phase.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells per 100 µL.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors are palpable, measure the tumor volume every 2-3 days using a digital caliper.
-
Calculate the tumor volume using the formula: Volume = (width)^2 x length / 2 .
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100 mm³.
-
This compound Administration
-
Treatment Group: Administer this compound at a dose of 3 mg/kg via intraperitoneal injection.
-
Control Group: Administer the same volume of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Dosing Schedule: Administer the treatment once every three days for a total of 10 injections.[1]
-
Monitoring:
-
Continue to measure tumor volume throughout the treatment period.
-
Monitor the body weight of the mice to assess toxicity.
-
Endpoint Analysis
-
Euthanasia: At the end of the treatment period, euthanize the mice according to institutional guidelines.
-
Tumor Excision and Measurement:
-
Excise the tumors and record their final weight and volume.
-
-
Histopathological Analysis:
-
Fix a portion of the tumor tissue in 10% formalin.
-
Embed the fixed tissue in paraffin (B1166041) and prepare sections for Hematoxylin and Eosin (H&E) staining to observe morphological changes.
-
-
Immunohistochemistry (IHC):
-
Perform IHC staining on tumor sections to analyze the expression of key biomarkers such as Ki67 (proliferation), HMOX1 (apoptosis), and LC3 (autophagy).
-
Signaling Pathways and Workflow Diagrams
The following diagrams illustrate the proposed signaling pathways of this compound's anticancer activity and the experimental workflow.
Caption: Proposed signaling pathways of this compound's anticancer effects.
Caption: Workflow for the in vivo efficacy study of this compound.
References
- 1. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Unveiling the Transcriptomic Landscape: Nodosin's Impact on Gene Expression in Cancer Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nodosin, a natural diterpenoid compound, has garnered significant interest in the field of oncology for its potent anti-tumor properties. Transcriptomic analysis of cells treated with this compound has revealed its profound impact on gene expression, leading to the modulation of critical signaling pathways involved in cancer cell proliferation, survival, and death. These application notes provide a comprehensive overview of the transcriptomic effects of this compound and detailed protocols for conducting similar analyses, aimed at researchers and professionals in drug development.
Data Presentation: Differentially Expressed Genes in Colorectal Cancer Cells
Transcriptomic studies, primarily in colorectal cancer (CRC) cell lines such as SW480, have identified a significant number of differentially expressed genes (DEGs) following this compound treatment. In one such study, 205 genes were found to be upregulated and 376 were downregulated.[1] The following tables summarize the key DEGs, providing a clear comparison of their expression changes.
Table 1: Key Upregulated Genes in SW480 Cells Treated with this compound
| Gene Symbol | Gene Name | Putative Function in Cancer |
| AKR1C1 | Aldo-keto reductase family 1 member C1 | Drug metabolism, steroid metabolism |
| AKR1B10 | Aldo-keto reductase family 1 member B10 | Proliferation, chemoresistance |
| OSGIN1 | Oxidative stress-induced growth inhibitor 1 | Induction of oxidative stress, growth inhibition |
| HMOX1 | Heme oxygenase 1 | Oxidative stress response, apoptosis induction |
| CTSL | Cathepsin L | Autophagy, apoptosis |
Table 2: Key Downregulated Genes in SW480 Cells Treated with this compound
| Gene Symbol | Gene Name | Putative Function in Cancer |
| TCF4 | Transcription factor 4 | Wnt signaling, proliferation, cell fate determination |
| TRIB3 | Tribbles pseudokinase 3 | Negative regulator of oxidative stress response |
| SNTB1 | Syntrophin beta 1 | Scaffolding protein, cell signaling |
| KIF21B | Kinesin family member 21B | Mitosis, cell division |
| MAP2K6 | Mitogen-activated protein kinase kinase 6 | p38 MAPK signaling, inflammation, stress response |
| CDH11 | Cadherin 11 | Cell-cell adhesion, migration, invasion |
| AREG | Amphiregulin | EGFR signaling, proliferation, migration |
| EREG | Epiregulin | EGFR signaling, proliferation, migration |
Modulated Signaling Pathways
The transcriptomic alterations induced by this compound converge on several key signaling pathways that are crucial for cancer progression.
-
Oxidative Stress, Apoptosis, and Autophagy: this compound treatment leads to the downregulation of TRIB3 and upregulation of OSGIN1, resulting in elevated levels of reactive oxygen species (ROS) and oxidative stress.[1] This, in turn, upregulates HMOX1, a key enzyme in the oxidative stress response that also promotes apoptosis.[1] Furthermore, the upregulation of CTSL and LC3 indicates the induction of autophagy, a cellular self-degradation process that can lead to cell death.[1]
-
Wnt/β-catenin Signaling: this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, a critical pathway in colorectal carcinogenesis.[1] This is evidenced by the downregulation of TCF4, a key transcription factor in this pathway, and other Wnt target genes such as Axin2, cyclin D1, and survivin.
-
PI3K/AKT Signaling: In hepatocellular carcinoma cells, this compound has been found to exert its anti-proliferative effects by modulating the ERCC6L/PI3K/AKT axis.
The interplay of these pathways contributes to the overall anti-cancer effects of this compound, including inhibition of proliferation and induction of programmed cell death.
Experimental Protocols
The following section provides detailed protocols for key experiments involved in the transcriptomic analysis of this compound-treated cells.
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the procedure for culturing SW480 colorectal cancer cells and treating them with this compound for subsequent RNA extraction.
Materials:
-
SW480 human colorectal adenocarcinoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture:
-
Culture SW480 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
-
This compound Stock Solution Preparation:
-
Dissolve this compound in DMSO to prepare a stock solution of 10 mM.
-
Store the stock solution at -20°C.
-
-
Cell Seeding and Treatment:
-
Seed SW480 cells in 6-well plates at a density of 2 x 10^5 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound by diluting the stock solution in complete culture medium. The final concentration of DMSO should not exceed 0.1%.
-
The IC50 of this compound in SW480 cells is approximately 7.4 µM.[1][2] For transcriptomic analysis, a concentration around the IC50 (e.g., 7.5 µM) or a slightly higher concentration (e.g., 12 µM, as used in some functional assays) can be used.[1]
-
Aspirate the medium from the wells and replace it with fresh medium containing the desired concentration of this compound or vehicle control (medium with 0.1% DMSO).
-
Incubate the cells for a specified duration (e.g., 24 or 48 hours).
-
Protocol 2: RNA Extraction
This protocol describes the extraction of total RNA from this compound-treated cells using a TRIzol-based method.
Materials:
-
TRIzol reagent
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
RNase-free microcentrifuge tubes
Procedure:
-
Cell Lysis:
-
After the treatment period, aspirate the medium from the 6-well plates.
-
Wash the cells once with ice-cold PBS.
-
Add 1 mL of TRIzol reagent to each well and incubate for 5 minutes at room temperature to lyse the cells.
-
-
Phase Separation:
-
Transfer the cell lysate to an RNase-free microcentrifuge tube.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.
-
Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase (containing the RNA) to a new RNase-free tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used for the initial lysis.
-
Incubate the mixture at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water (e.g., 20-50 µL).
-
Incubate at 55-60°C for 10 minutes to aid dissolution.
-
-
RNA Quality and Quantity Assessment:
-
Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by running an aliquot on an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of ≥ 7 is recommended for RNA sequencing.
-
Protocol 3: RNA Sequencing (Illumina Platform)
This protocol provides a general overview of the steps involved in preparing RNA-seq libraries using the Illumina TruSeq Stranded mRNA Library Prep Kit.
Materials:
-
Illumina TruSeq Stranded mRNA Library Prep Kit
-
Purified total RNA (100 ng - 1 µg)
-
Magnetic stand
Procedure:
-
mRNA Purification:
-
Purify poly-A containing mRNA from the total RNA using oligo(dT) magnetic beads.
-
-
RNA Fragmentation:
-
Fragment the purified mRNA into smaller pieces using divalent cations under elevated temperature.
-
-
First Strand cDNA Synthesis:
-
Synthesize the first strand of cDNA from the fragmented RNA using reverse transcriptase and random primers.
-
-
Second Strand cDNA Synthesis:
-
Synthesize the second strand of cDNA using DNA Polymerase I and RNase H. During this step, dUTP is incorporated instead of dTTP to achieve strand specificity.
-
-
End Repair and Adenylation:
-
Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.
-
-
Adapter Ligation:
-
Ligate Illumina's sequencing adapters to the adenylated cDNA fragments.
-
-
Library Enrichment:
-
Enrich the adapter-ligated cDNA fragments through a limited number of PCR cycles. The polymerase used does not amplify the dUTP-containing second strand, thus preserving the strand information of the original RNA.
-
-
Library Quantification and Quality Control:
-
Quantify the final library concentration using a Qubit fluorometer or qPCR.
-
Assess the size distribution of the library using an Agilent Bioanalyzer.
-
-
Sequencing:
-
Pool the libraries and sequence them on an Illumina sequencing platform (e.g., NovaSeq, NextSeq).
-
Protocol 4: Differential Gene Expression Analysis
This protocol outlines the basic steps for analyzing RNA-seq data to identify differentially expressed genes using the DESeq2 package in R.
Prerequisites:
-
Raw sequencing data (FASTQ files)
-
A reference genome and annotation file (GTF)
-
R and RStudio installed
-
DESeq2 and other required Bioconductor packages installed
Procedure:
-
Quality Control of Raw Reads:
-
Use tools like FastQC to assess the quality of the raw FASTQ files.
-
-
Read Alignment:
-
Align the quality-filtered reads to the reference genome using a splice-aware aligner such as STAR or HISAT2.
-
-
Read Counting:
-
Quantify the number of reads mapping to each gene using tools like featureCounts or HTSeq. This will generate a count matrix with genes as rows and samples as columns.
-
-
Differential Expression Analysis with DESeq2:
-
Import Data: Load the count matrix and sample metadata into R.
-
Create DESeqDataSet: Create a DESeqDataSet object from the count matrix and metadata, specifying the experimental design (e.g., ~ condition, where condition is "treated" or "control").
-
Run DESeq: Run the DESeq() function, which performs normalization, dispersion estimation, and statistical testing.
-
Extract Results: Use the results() function to extract the differential expression results, including log2 fold change, p-value, and adjusted p-value (padj).
-
Filter and Visualize: Filter the results based on a significance threshold (e.g., padj < 0.05) and a log2 fold change cutoff (e.g., > 1 or < -1). Visualize the results using volcano plots and heatmaps.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways affected by this compound and the experimental workflow for transcriptomic analysis.
Caption: Signaling pathways modulated by this compound in cancer cells.
Caption: Experimental workflow for transcriptomic analysis.
References
- 1. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Nodosin solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Nodosin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the known solvents for this compound?
This compound is a diterpenoid compound that is sparingly soluble in aqueous solutions. It is readily soluble in several organic solvents.[1]
Table 1: this compound Solubility in Various Solvents
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Acetone | Soluble | [1] |
| Water | Poorly soluble | Inferred from solvent properties |
Q2: I am observing precipitation when I dilute my this compound-DMSO stock solution into an aqueous buffer for my cell-based assay. What can I do?
This is a common issue known as "precipitation upon dilution." It occurs when a drug that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is much lower. To troubleshoot this:
-
Decrease the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% (v/v) in your final assay medium. While this compound is soluble in DMSO, high concentrations of the solvent can be toxic to cells.
-
Use a co-solvent system: Instead of diluting directly into a fully aqueous buffer, try diluting into a buffer containing a water-miscible co-solvent.
-
Increase the temperature: Gently warming the aqueous buffer before adding the this compound-DMSO stock can sometimes help improve solubility. However, be mindful of the temperature stability of this compound and other components in your experiment.
-
Use a surfactant: A small amount of a biocompatible surfactant can help to keep this compound in solution.
Q3: Can I use pH adjustment to improve this compound's aqueous solubility?
Adjusting the pH of the aqueous solution can be a viable strategy to enhance the solubility of ionizable compounds.[2][3] this compound's structure contains hydroxyl groups, but it is not strongly acidic or basic. Therefore, pH adjustment may have a limited effect on its solubility. However, systematic pH-solubility profiling is recommended to determine if there is an optimal pH range for your specific application.
Troubleshooting Guides
Problem: this compound is not dissolving sufficiently in my aqueous buffer for in vitro assays.
Solution Workflow:
Caption: Troubleshooting workflow for dissolving this compound in aqueous buffers.
Problem: Low bioavailability of this compound in in vivo animal studies due to poor aqueous solubility.
Solution Strategies:
For in vivo applications, enhancing the aqueous solubility of this compound is crucial for achieving desired therapeutic concentrations. Several formulation strategies can be employed:
-
Co-solvency: This technique involves using a mixture of water and a water-miscible organic solvent to increase the solubility of a hydrophobic drug.[3][4]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[2]
-
Nanosuspensions: This approach involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area and dissolution rate.[5][6][7][8][9]
Table 2: Comparison of Solubility Enhancement Techniques for in vivo Studies
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Reduces the polarity of the aqueous environment. | Simple to prepare. | Potential for solvent toxicity. |
| Cyclodextrin Complexation | Encapsulates the drug molecule in a hydrophilic shell. | Can significantly increase solubility and stability. | Can be expensive and may have limitations on drug loading. |
| Nanosuspensions | Increases surface area for faster dissolution. | High drug loading is possible; suitable for various administration routes. | Requires specialized equipment for preparation and characterization. |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation using a Co-solvent System
-
Preparation of the Co-solvent Vehicle:
-
Prepare a vehicle solution consisting of DMSO, Polyethylene Glycol 400 (PEG400), and water. A common starting ratio is 10:40:50 (v/v/v) of DMSO:PEG400:Water.
-
-
Dissolution of this compound:
-
Weigh the required amount of this compound powder.
-
First, dissolve the this compound in the DMSO component of the vehicle.
-
Gradually add the PEG400 while stirring continuously.
-
Finally, add the water dropwise to the mixture with constant vortexing to avoid precipitation.
-
-
Final Formulation:
-
The resulting solution should be clear. If precipitation occurs, adjust the ratios of the co-solvents.
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Molar Ratio Determination:
-
Determine the optimal molar ratio of this compound to cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD). Common starting ratios are 1:1, 1:2, and 1:5.
-
-
Complexation by Kneading Method:
-
In a mortar, add the calculated amount of HP-β-CD and a small amount of water to form a paste.
-
Add the this compound powder to the paste and knead for 60 minutes.
-
Dry the resulting mixture in an oven at 50°C until a constant weight is achieved.
-
The dried complex can then be pulverized and dissolved in an aqueous buffer.
-
Signaling Pathway
Recent studies have shown that this compound exerts anti-colorectal cancer (CRC) effects by inducing oxidative stress, apoptosis, and autophagy.[10][11]
Caption: Proposed signaling pathway of this compound in colorectal cancer cells.
References
- 1. This compound | 10391-09-0 [chemicalbook.com]
- 2. longdom.org [longdom.org]
- 3. ijsdr.org [ijsdr.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Nanosuspension-Based Drug Delivery Systems for Topical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nodosin Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Nodosin in in vivo experimental settings. The information is presented in a question-and-answer format to address common challenges and provide practical solutions for dosage optimization and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in in vivo studies?
A starting dose for this compound can vary significantly based on the animal model and the therapeutic area of investigation. Based on published studies, a general recommendation is to begin with a dose range of 0.5 mg/kg to 3 mg/kg for initial efficacy studies in mice. For anti-inflammatory models, doses between 0.5 mg/kg and 2.0 mg/kg have been utilized. In oncology models, a dose of 3 mg/kg has been reported to inhibit tumor growth. It is crucial to perform a dose-response study to determine the optimal dose for your specific model and experimental endpoint.
Q2: What is the recommended route of administration for this compound in vivo?
This compound has been shown to be orally active. Oral administration is often preferred for its convenience and clinical relevance. However, the optimal route of administration may depend on the formulation and the experimental design. For instance, in a rat liver transplantation model, tail vein injection has been used. Researchers should consider the physicochemical properties of their this compound formulation when selecting the administration route.
Q3: Is there any available pharmacokinetic data for this compound?
Q4: What is the known toxicity profile of this compound?
Detailed public information on the LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect-Level) for this compound is limited. One study using a 3 mg/kg dose in a colorectal cancer xenograft model in nude mice reported no significant toxic effects.[2] Another study on a different diterpenoid from Isodon serra showed no apparent toxicity at doses up to 100 mg/kg in a hepatocarcinoma xenograft model. However, the absence of overt toxicity in a single study does not constitute a comprehensive safety assessment. It is strongly recommended to conduct preliminary toxicity studies to establish a safe dosing range for your specific in vivo model.
Q5: Which signaling pathways are known to be modulated by this compound?
This compound has been shown to modulate several key signaling pathways implicated in cancer and inflammation. In colorectal cancer cells, this compound has been found to inhibit the Wnt/β-catenin signaling pathway.[2] Additionally, it can induce cell death through the activation of pathways related to oxidative stress, apoptosis, and autophagy.[2]
Troubleshooting Guide
Problem: I am not observing the expected therapeutic effect in my in vivo model.
-
Dosage Optimization: The initial dose may be too low. A dose-escalation study is recommended to identify a more effective dose. Start with the lower end of the reported effective range (e.g., 0.5 mg/kg) and gradually increase the dose while monitoring for efficacy and any signs of toxicity.
-
Route of Administration: If using oral administration, poor absorption could be a factor. Consider evaluating alternative routes, such as intraperitoneal (IP) or intravenous (IV) injection, to ensure systemic exposure. The formulation of this compound can also significantly impact its solubility and absorption.
-
Treatment Schedule: The frequency and duration of treatment may be insufficient. Published studies have used daily administration for 5 to 7 days.[3] Consider adjusting the treatment schedule based on the expected mechanism of action and the pathophysiology of your disease model.
-
Animal Model Suitability: The chosen animal model may not be responsive to this compound's mechanism of action. Verify that the molecular targets of this compound are relevant and expressed in your model.
Problem: I am observing signs of toxicity in my animals.
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Dose Reduction: The administered dose is likely too high. Immediately reduce the dose or temporarily halt the treatment. Refer to your preliminary toxicity study to identify a safer dose range.
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Monitor for Adverse Effects: Closely monitor the animals for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. If severe adverse effects are observed, euthanize the animals according to your institution's ethical guidelines.
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Formulation Issues: The vehicle or formulation used to dissolve this compound may be contributing to the toxicity. Ensure the vehicle is well-tolerated at the administered volume and concentration. Consider reformulating this compound if necessary.
Data Presentation
Table 1: Summary of In Vivo this compound Dosages from Literature
| Therapeutic Area | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Anti-inflammatory | Mouse | 0.5 - 2.0 mg/kg | Not specified | Inhibition of ear-swelling | [3] |
| Anti-cancer | Nude Mouse (colorectal cancer xenograft) | 3 mg/kg | Not specified | Inhibition of tumor growth | [2] |
| Acute Kidney Injury | Rat | 2 - 4 mg/kg | Oral | Ameliorating effect | |
| Liver Transplantation | Rat | 100 µg/mL | Tail Vein Injection | Protective effect |
Table 2: Pharmacokinetic and Toxicological Profile of this compound
| Parameter | Value | Species | Remarks |
| Pharmacokinetics | |||
| Oral Bioavailability | Data not available | - | This compound is reported to be orally active. |
| Half-life (t½) | Data not available | - | |
| Cmax | Data not available | - | |
| Tmax | Data not available | - | |
| Toxicology | |||
| LD50 | Data not available | - | |
| NOAEL | Data not available | - | A dose of 3 mg/kg showed no significant toxic effects in one mouse study. |
Experimental Protocols
Protocol 1: In Vivo Anti-inflammatory Activity Assessment
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Animal Model: Male and female BALB/c mice.
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Induction of Inflammation: Xylene-induced ear swelling model. Apply a standard volume of xylene to the anterior and posterior surfaces of the right ear of each mouse.
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Treatment: Administer this compound at doses of 0.5, 1.0, and 2.0 mg/kg (e.g., via oral gavage) daily for 5 consecutive days. A control group should receive the vehicle only.
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Assessment: After the final treatment, sacrifice the mice and use a punch to collect circular sections from both the treated (right) and untreated (left) ears. The difference in weight between the right and left ear punches is a measure of the edema.
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Data Analysis: Compare the mean ear edema in the this compound-treated groups to the vehicle-treated control group.
Protocol 2: In Vivo Anti-tumor Efficacy in a Xenograft Model
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Cell Line: SW480 human colorectal cancer cells.
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Animal Model: Female BALB/c nude mice.
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Tumor Implantation: Subcutaneously inject a suspension of SW480 cells into the right flank of each mouse.
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Treatment Initiation: When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
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Treatment: Administer this compound at a dose of 3 mg/kg (e.g., via intraperitoneal injection) every 3 days for a total of 10 injections. The control group receives the vehicle (e.g., DMSO) at the same volume and frequency.[2]
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Tumor Measurement: Measure tumor volume with calipers every few days.
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Endpoint: At the end of the treatment period, sacrifice the mice, excise the tumors, and record their weight.
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Data Analysis: Compare the mean tumor volume and weight between the this compound-treated and control groups.
Mandatory Visualizations
References
- 1. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Nodosin Stability in Cell Culture Media: A Technical Guide
This technical support guide provides researchers, scientists, and drug development professionals with essential information and protocols for assessing the stability of Nodosin in cell culture media. Due to the limited availability of public data on this compound's stability, this guide focuses on providing the necessary framework to conduct stability studies in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: How can I determine the stability of this compound in my specific cell culture medium?
A1: The most common and reliable method is to perform an in vitro stability assay. This involves incubating this compound in your complete cell culture medium (including serum and other supplements) at standard cell culture conditions (37°C, 5% CO2). Samples of the medium are collected at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours) and the concentration of the parent this compound compound is quantified using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] A decrease in the concentration of this compound over time is indicative of its instability.
Q2: What factors can influence the stability of this compound in cell culture media?
A2: Several factors can affect the stability of a compound like this compound in cell culture media:
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pH of the medium: Extreme pH values can catalyze the hydrolysis of chemical bonds.[4]
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Presence of serum: Serum contains enzymes (e.g., proteases, esterases) that can metabolize compounds. Additionally, serum proteins can bind to the compound, which may either stabilize it or reduce its effective concentration.[1]
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Light exposure: Some compounds are light-sensitive and can degrade upon exposure to light.
-
Temperature: Incubation at 37°C can accelerate degradation processes compared to storage at lower temperatures.
-
Interactions with media components: Components within the media, such as salts or other small molecules, could potentially interact with and degrade this compound.
Q3: What analytical methods are suitable for quantifying this compound in cell culture media?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS) are the most common and effective methods for quantifying small molecules like this compound, which is a diterpenoid, in biological matrices.[2][4][5][6] LC-MS/MS offers higher sensitivity and selectivity, allowing for the detection of both the parent compound and any potential degradation products.[2]
Q4: How should I prepare my this compound stock solution?
A4: this compound is soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[7] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in a sterile, cell culture-grade solvent such as DMSO. This stock solution can then be diluted to the final working concentration in the cell culture medium immediately before use. It is crucial to ensure the final solvent concentration in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results between experiments | Compound degradation, variability in media preparation, or cell passage number. | Prepare fresh stock solutions for each experiment. Ensure consistent media preparation, including the source and lot of serum. Use cells within a consistent and low passage number range.[3] |
| Higher than expected cytotoxicity | Formation of a toxic degradant, compound insolubility, or interaction with media components. | Analyze the medium for degradation products using LC-MS. Visually inspect for precipitation. Test stability and cytotoxicity in a simpler, serum-free medium.[3] |
| Rapid loss of this compound concentration | Enzymatic degradation by components in serum or inherent chemical instability under culture conditions. | Perform the stability assay in serum-free medium to assess the contribution of serum components. If instability persists, consider a shorter experimental duration or more frequent media changes. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Medium
This protocol provides a general workflow to determine the stability of this compound in your cell culture medium of choice over a specified time course.
Materials:
-
This compound
-
Cell culture-grade DMSO
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with serum and supplements, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Spiking into Medium: Spike the this compound stock solution into the pre-warmed complete cell culture medium to achieve the final desired working concentration (e.g., 10 µM). Ensure thorough mixing.
-
Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes, one for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Sample Collection: Place the tubes in a 37°C, 5% CO2 incubator. At each designated time point, remove one tube and immediately store it at -80°C to halt any further degradation until analysis. The sample for time point 0 should be frozen immediately after preparation.
-
Sample Analysis: Once all samples are collected, analyze the concentration of this compound in each sample using a validated HPLC-UV or LC-MS/MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Data Presentation
The quantitative data obtained from the stability study should be summarized in a clear and structured table for easy comparison.
Table 1: Stability of this compound in Cell Culture Medium at 37°C
| Time (Hours) | This compound Concentration (µM) | % this compound Remaining |
| 0 | [Initial Concentration] | 100% |
| 2 | [Concentration at 2h] | [Calculate %] |
| 4 | [Concentration at 4h] | [Calculate %] |
| 8 | [Concentration at 8h] | [Calculate %] |
| 24 | [Concentration at 24h] | [Calculate %] |
| 48 | [Concentration at 48h] | [Calculate %] |
| 72 | [Concentration at 72h] | [Calculate %] |
Signaling Pathways
This compound, a diterpenoid compound, has been shown to exert its biological effects through various signaling pathways. Below are diagrams illustrating two of its known mechanisms of action.
This compound has been demonstrated to have anti-colorectal cancer effects by inducing complex cell death.[8] The pathway involves the induction of oxidative stress, leading to apoptosis and autophagy.
Additionally, this compound has shown anti-inflammatory properties by inhibiting the production of Interleukin-2 (IL-2), a key cytokine in T-cell proliferation.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Analytical methods for the extraction and identification of secondary metabolite production in 'in vitro' plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 10391-09-0 [chemicalbook.com]
- 8. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory function of this compound via inhibition of IL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Nodosin precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of Nodosin in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a natural diterpenoid compound with the chemical formula C₂₀H₂₆O₆ and a molar mass of 362.42 g/mol .[1][2] It is a white to off-white powder.[1]
Q2: In which solvents is this compound soluble?
This compound is soluble in Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1] For cell-based assays, DMSO is a commonly used solvent for preparing high-concentration stock solutions.[1]
Q3: What is the recommended storage condition for solid this compound?
Solid this compound powder should be stored at -20°C.
Q4: How should I store my this compound stock solution to prevent precipitation and degradation?
To maintain the stability of your this compound stock solution, it is recommended to:
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.
-
Protect the solution from light, especially if a light-sensitive solvent is used.
Troubleshooting Guide: this compound Precipitation
Problem: My this compound stock solution has formed a precipitate. What should I do?
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Do not use the solution for experiments. The presence of a precipitate indicates that the concentration of the supernatant is no longer accurate.
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Attempt to redissolve the precipitate. Gentle warming of the solution in a 37°C water bath with gentle swirling may help redissolve the precipitate. Sonication for 5-10 minutes can also be effective in breaking up aggregates.
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If unsuccessful, prepare a fresh solution. If the precipitate does not dissolve with gentle warming or sonication, it is best to discard the solution and prepare a fresh one using the recommended protocol.
Problem: Precipitation occurs when I dilute my this compound DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
This is a common issue when a compound is highly soluble in an organic solvent like DMSO but has poor solubility in aqueous solutions. To mitigate this:
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Perform a serial dilution. Instead of a single large dilution, perform a stepwise dilution of the DMSO stock into the aqueous medium.
-
Add the stock solution to the aqueous medium slowly while vortexing or stirring. This helps to ensure rapid mixing and prevents the formation of localized high concentrations of this compound that can precipitate.
-
Ensure the final DMSO concentration is low. For most cell culture experiments, the final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent toxicity. A vehicle control with the same final DMSO concentration should always be included in your experiments.
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
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This compound powder (Molar Mass: 362.42 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weighing this compound: Carefully weigh out 3.62 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles are present.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use sterile tubes. Store the aliquots at -20°C or -80°C.
Quantitative Data for Stock Solution Preparation
| Molar Mass of this compound | Desired Stock Concentration | Mass of this compound to Weigh | Volume of DMSO to Add |
| 362.42 g/mol | 1 mM | 0.362 mg | 1 mL |
| 362.42 g/mol | 5 mM | 1.81 mg | 1 mL |
| 362.42 g/mol | 10 mM | 3.62 mg | 1 mL |
| 362.42 g/mol | 20 mM | 7.25 mg | 1 mL |
Visual Guides
References
Potential off-target effects of Nodosin in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nodosin. The information is designed to help anticipate and address potential experimental challenges, with a focus on investigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known primary biological activities of this compound?
A1: this compound, an ent-kaurene (B36324) diterpenoid, is primarily recognized for its anti-inflammatory and anti-cancer properties. Its anti-cancer effects have been linked to the regulation of the Wnt/β-catenin signaling pathway, induction of apoptosis and autophagy, and the generation of oxidative stress in cancer cells.[1][2][3] The anti-inflammatory activity is associated with the inhibition of interleukin-2 (B1167480) (IL-2).[4]
Q2: We are observing a cellular phenotype that doesn't seem to be explained by this compound's known targets. How can we begin to investigate potential off-target effects?
A2: Unexplained cellular phenotypes are a common indicator of potential off-target interactions. A systematic approach is recommended to identify the molecular basis for these observations. We suggest starting with a broad, unbiased screen to identify potential off-target binding partners. The following troubleshooting guide outlines a recommended experimental workflow.
Q3: What are some common methodologies to identify the off-target proteins of a small molecule like this compound?
A3: Several powerful techniques can be employed to identify off-target interactions. These include:
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Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of this compound and known protein binding pockets.[1]
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Affinity-Based Pull-Down Assays: This involves immobilizing this compound on a solid support to "pull down" interacting proteins from cell lysates for identification by mass spectrometry.[3]
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Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in living cells by measuring changes in protein thermal stability upon ligand binding.[5][6]
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Chemoproteomics: This approach uses chemical probes to map protein-small molecule interactions on a proteome-wide scale within a cellular context.[7][8]
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Kinase Profiling: Given that kinases are a frequent class of off-targets for many small molecules, screening this compound against a panel of kinases can reveal unintended inhibitory activity.[9][10]
Troubleshooting Guides
Guide 1: Investigating Unexpected Cellular Phenotypes
If you observe a cellular response that is inconsistent with the known mechanism of this compound, this guide provides a workflow to identify potential off-target interactions.
Experimental Workflow for Off-Target Identification
Guide 2: Interpreting Kinase Profiling Data
Kinase profiling is a common approach to assess the selectivity of a compound. This guide helps in the interpretation of potential results from a kinase screen with this compound.
Table 1: Hypothetical Kinase Profiling Data for this compound (10 µM)
| Kinase Target | % Inhibition | Potential Implication |
| Known Pathway Component | ||
| MAP2K6 | 85% | Consistent with reported downregulation.[2] |
| Potential Off-Targets | ||
| Kinase A | 92% | Strong potential off-target. |
| Kinase B | 78% | Moderate potential off-target. |
| Kinase C | 55% | Weak potential off-target. |
| Other 250 Kinases | < 30% | Likely not significant at this concentration. |
Troubleshooting Kinase Hits:
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High Inhibition of an Unexpected Kinase: If you observe high percent inhibition of a kinase not known to be in this compound's signaling pathway, this is a strong candidate for an off-target.
-
Next Steps:
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Determine IC50: Perform a dose-response experiment to determine the concentration of this compound required to inhibit 50% of the kinase's activity.
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Cellular Target Engagement: Use CETSA to confirm that this compound engages the kinase in a cellular environment.
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Phenotypic Correlation: Use siRNA or CRISPR to knockdown the candidate kinase and assess if this recapitulates the unexpected phenotype observed with this compound treatment.
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps for performing a CETSA experiment to validate a potential off-target interaction in intact cells.[5][6]
CETSA Workflow
Methodology:
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Cell Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations or a vehicle control for a specified time.
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Heating: Aliquot the cell suspension and heat each aliquot to a different temperature for a set duration (e.g., 3 minutes).
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Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
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Fractionation: Centrifuge the lysates at high speed to pellet the precipitated proteins.
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Analysis: Collect the supernatant (soluble fraction) and analyze the levels of the protein of interest using Western blotting or quantify the entire soluble proteome using mass spectrometry.
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Data Interpretation: A target protein that is stabilized by this compound will remain in the soluble fraction at higher temperatures compared to the vehicle control.
Protocol 2: Affinity Pull-Down Assay
This protocol describes a general method for identifying proteins that bind to this compound.[3]
Methodology:
-
Probe Synthesis: Synthesize a this compound analog with a linker arm and an affinity tag (e.g., biotin).
-
Immobilization: Immobilize the biotinylated this compound onto streptavidin-coated beads.
-
Incubation: Incubate the this compound-coated beads with cell lysate.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
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Identification: Identify the eluted proteins using mass spectrometry.
Signaling Pathways
The following diagram illustrates the known signaling pathways affected by this compound in colorectal cancer cells.
This compound's Known Signaling Pathways in Colorectal Cancer
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. KinScan: AI-based rapid profiling of activity across the kinome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoproteomics - Wikipedia [en.wikipedia.org]
- 8. Proximity-labeling chemoproteomics defines the subcellular cysteinome and inflammation-responsive mitochondrial redoxome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How chemoproteomics can enable drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Nodosin: A Technical Guide to Consistent Experimental Outcomes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent experimental results with Nodosin. This guide offers frequently asked questions, detailed troubleshooting protocols, and clear data presentation to ensure the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an ent-kaurene (B36324) diterpenoid isolated from the plant Isodon serra. Its primary anticancer mechanism of action involves the inhibition of the Wnt/β-catenin signaling pathway.[1] It has also been shown to induce oxidative stress, apoptosis, and autophagy in cancer cells.[2][3] Additionally, this compound exhibits anti-inflammatory and antibacterial properties.[2][4]
Q2: What are some common cancer cell lines on which this compound has been tested?
This compound has been shown to be effective against various colorectal cancer cell lines, including HCT116, SW480, HT-29, and LoVo.[1][2][3]
Q3: What is the expected IC50 value for this compound in these cell lines?
The half-maximal inhibitory concentration (IC50) for this compound can vary between cell lines. Reported IC50 values are generally in the low micromolar range. For example, after 48 hours of treatment, the IC50 for SW480 cells is approximately 7.4 μM, for HT-29 cells it is around 7.7 μM, and for LoVo cells, it is about 6.6 μM.[3]
Q4: Are there any known issues with this compound's stability or solubility?
While the provided search results do not detail specific stability or solubility issues, it is crucial to ensure proper handling of this compound. As with many natural compounds, solubility in aqueous media may be limited. It is recommended to dissolve this compound in a suitable solvent like DMSO and then dilute it to the final concentration in the cell culture medium. Always prepare fresh dilutions for each experiment to avoid degradation.
Troubleshooting Inconsistent this compound Experimental Results
Issue 1: Inconsistent or No Decrease in Cell Viability
You are treating colorectal cancer cells with this compound but do not observe the expected dose-dependent decrease in cell viability.
Possible Causes and Troubleshooting Steps:
-
This compound Degradation:
-
Solution: Prepare fresh stock solutions of this compound in DMSO for each experiment. Avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C.
-
-
Incorrect Drug Concentration:
-
Solution: Verify the calculations for your serial dilutions. Perform a dose-response experiment with a wide range of concentrations to determine the optimal range for your specific cell line.
-
-
Cell Line Variability:
-
Solution: Ensure you are using a consistent passage number for your cells, as sensitivity to drugs can change over time. If possible, obtain a fresh vial of cells from a reputable cell bank.
-
-
Suboptimal Treatment Duration:
-
Solution: The anti-proliferative effects of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[3]
-
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 2, 4, 8, 16 μM).[2] Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours).[2]
-
CCK-8 Addition: Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Issue 2: No Change in Wnt/β-catenin Signaling Pathway Markers
You are not observing the expected decrease in β-catenin levels or the expression of its target genes (e.g., Cyclin D1, Axin2) after this compound treatment.
Possible Causes and Troubleshooting Steps:
-
Insufficient Treatment Time or Dose:
-
Solution: The regulation of signaling pathways can be transient. Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in protein or gene expression.
-
-
Poor Antibody Quality (Western Blot):
-
Solution: Use a validated antibody for your target protein. Run appropriate controls, including a positive control cell lysate known to express the protein of interest.
-
-
Inefficient RNA Extraction or cDNA Synthesis (qPCR):
-
Solution: Use a high-quality RNA extraction kit and ensure the integrity of your RNA. Use a reliable reverse transcription kit for cDNA synthesis. Include appropriate controls, such as no-template and no-reverse-transcriptase controls.
-
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Colorectal Cancer Cell Lines (48h Treatment)
| Cell Line | IC50 (μM) | Reference |
| SW480 | 7.4 | [3] |
| HT-29 | 7.7 | [3] |
| LoVo | 6.6 | [3] |
Table 2: Expected Qualitative Changes in Key Biomarkers Following this compound Treatment
| Biomarker | Assay | Expected Change | Signaling Pathway |
| β-catenin | Western Blot | Decrease | Wnt/β-catenin |
| Cyclin D1 | Western Blot/qPCR | Decrease | Wnt/β-catenin |
| Axin2 | qPCR | Decrease | Wnt/β-catenin |
| ROS Levels | Fluorescence Assay | Increase | Oxidative Stress |
| Cleaved Caspase-3 | Western Blot | Increase | Apoptosis |
| LC3-II/LC3-I Ratio | Western Blot | Increase | Autophagy |
Visualizing Experimental Workflows and Signaling Pathways
Caption: this compound's inhibitory effect on the Wnt/β-catenin signaling pathway.
References
- 1. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory function of this compound via inhibition of IL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Nodosin Toxicity: A Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the differential toxicity of Nodosin in normal versus cancer cell lines. The information is presented in a user-friendly question-and-answer format, with quantitative data summarized in tables and detailed experimental methodologies provided.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported anti-cancer activity?
This compound is a diterpenoid compound that has been shown to exhibit anti-cancer effects in various cancer cell lines, particularly in colorectal and hepatocellular carcinoma.[1][2] Its primary mechanisms of action involve inducing oxidative stress, which in turn triggers apoptosis (programmed cell death) and autophagy (a cellular degradation process).[1][3]
Q2: Does this compound show selective toxicity towards cancer cells over normal cells?
Existing research suggests that this compound exhibits a degree of selective toxicity towards cancer cells. For instance, in a study on colorectal cancer, this compound showed a higher IC50 value (the concentration required to inhibit the growth of 50% of cells) in normal human colonic mucosal epithelial cells (NCM460) compared to several colorectal cancer cell lines (SW480, HT-29, and LoVo).[1][4] A higher IC50 value for normal cells indicates lower toxicity.
Q3: What is the Selectivity Index (SI) and how is it calculated for this compound?
The Selectivity Index (SI) is a ratio that quantifies the differential toxicity of a compound. It is calculated by dividing the IC50 value of the compound in a normal cell line by the IC50 value in a cancer cell line.
SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
A higher SI value indicates a greater selective toxicity of the compound towards cancer cells. Based on available data, the SI of this compound can be calculated as follows:
| Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| SW480 (Colorectal) | 7.4 | NCM460 (Colon) | 10.2 | 1.38 | [1][4] |
| HT-29 (Colorectal) | 7.7 | NCM460 (Colon) | 10.2 | 1.32 | [1][4] |
| LoVo (Colorectal) | 6.6 | NCM460 (Colon) | 10.2 | 1.55 | [1][4] |
Q4: Which signaling pathways are known to be modulated by this compound in cancer cells?
This compound has been reported to modulate several key signaling pathways in cancer cells:
-
Oxidative Stress Pathway: this compound can induce the production of Reactive Oxygen Species (ROS), leading to oxidative stress and subsequent apoptosis and autophagy.[1][3]
-
Wnt/β-catenin Pathway: In colorectal cancer cells, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in this type of cancer.
-
PI3K/AKT Pathway: In hepatocellular carcinoma cells, this compound's anti-proliferative effects are mediated through the ERCC6L/PI3K/AKT axis.[2]
Troubleshooting Guides
Issue 1: High variability in IC50 values for this compound in cytotoxicity assays.
-
Possible Cause: Inconsistent cell seeding density, variations in this compound concentration preparation, or differences in cell viability assay protocols.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well. Create a standard curve for your cell line to determine the optimal seeding density for linear growth during the assay period.
-
Accurate Drug Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a high-concentration stock solution stored under appropriate conditions. Use calibrated pipettes.
-
Consistent Incubation Times: Adhere to a strict incubation time for this compound treatment across all experiments.
-
Assay Protocol Adherence: Follow a standardized protocol for your chosen cytotoxicity assay (e.g., CCK-8, MTT) meticulously, paying close attention to incubation times with the reagent and absorbance reading parameters.
-
Issue 2: Inconclusive results in apoptosis assays (Annexin V/PI staining).
-
Possible Cause: Suboptimal this compound concentration or incubation time, issues with the staining protocol, or problems with flow cytometer setup.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course: Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.5x, 1x, 2x the IC50 value) and a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal conditions for inducing apoptosis in your specific cell line.
-
Staining Protocol Optimization: Ensure cells are handled gently to avoid mechanical damage that can lead to false positives for PI staining. Use the recommended binding buffer and incubate with Annexin V and PI for the specified time in the dark.
-
Flow Cytometer Compensation: Properly compensate for spectral overlap between the fluorochromes used (e.g., FITC for Annexin V and PE or another channel for PI) to ensure accurate gating of apoptotic, necrotic, and live cell populations.
-
Include Controls: Always include unstained cells, cells stained only with Annexin V, and cells stained only with PI as controls to set up the flow cytometer gates correctly.
-
Issue 3: Difficulty in detecting changes in signaling pathway proteins by Western Blot.
-
Possible Cause: Inappropriate antibody selection, insufficient protein loading, or suboptimal this compound treatment conditions.
-
Troubleshooting Steps:
-
Antibody Validation: Use antibodies that are validated for Western blotting and specific to the target proteins in the species you are working with.
-
Optimize Protein Extraction and Loading: Ensure complete cell lysis and accurate protein quantification. Load a sufficient amount of protein (typically 20-40 µg) per lane to detect low-abundance proteins.
-
Positive and Negative Controls: Include positive control lysates (from cells known to express the target protein) and negative controls to validate antibody specificity.
-
Loading Control: Always probe for a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.
-
Treatment Conditions: As with apoptosis assays, optimize the this compound concentration and treatment time to observe maximal changes in the phosphorylation or expression levels of your target proteins.
-
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol outlines the steps for determining the IC50 of this compound using a Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare a series of this compound concentrations in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the optimal time determined from preliminary experiments. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex.
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
Western Blot Analysis of Signaling Pathways
This protocol provides a general workflow for analyzing changes in protein expression or phosphorylation in this compound-treated cells.
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-β-catenin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.
Visualizations
Caption: Workflow for evaluating this compound's differential toxicity.
Caption: this compound's impact on key cellular signaling pathways.
References
Improving the bioavailability of Nodosin for animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Nodosin in animal studies, with a core focus on strategies to enhance its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is an ent-kaurene (B36324) diterpenoid, a natural compound isolated from plants of the Isodon genus. It has demonstrated potential anti-proliferative and anti-cancer effects in preclinical studies.[1][2] However, like many natural products, this compound is a poorly water-soluble, lipophilic compound.[3][4] This low aqueous solubility is a major obstacle to its absorption in the gastrointestinal tract after oral administration, leading to poor and variable bioavailability and limiting its therapeutic efficacy in vivo.[5][6][7]
Q2: What are the primary strategies for improving the oral bioavailability of poorly soluble compounds like this compound?
Enhancing the bioavailability of poorly soluble drugs primarily involves increasing their solubility and dissolution rate in gastrointestinal fluids.[5][6] Key strategies include:
-
Particle Size Reduction: Decreasing the particle size to the micron or nanometer range (micronization, nanonization) increases the surface area-to-volume ratio, which can improve the dissolution rate.[5][6][8]
-
Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer carrier can significantly enhance its aqueous solubility and dissolution.[3][8][9]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in oils, surfactants, and co-solvents can improve its solubilization in the gut.[10][11] This category includes self-emulsifying drug delivery systems (SEDDS).[12][13]
-
Complexation: Using complexing agents like cyclodextrins to form inclusion complexes can mask the hydrophobic nature of the drug molecule, thereby increasing its solubility.[12][14]
-
Nanotechnology-Based Approaches: Encapsulating the drug in nanocarriers such as nanosuspensions, solid lipid nanoparticles (SLNs), liposomes, or niosomes can improve its stability, solubility, and absorption profile.[15][16][17][18]
Q3: Which animal models are typically used for this compound bioavailability studies?
Rats and mice are the most common preclinical animal models used for pharmacokinetic and bioavailability studies due to their well-characterized physiology, ease of handling, and cost-effectiveness.[19][20][21] The choice of species can sometimes depend on specific metabolic pathways or transporters that may be relevant to the drug being studied.[22]
Q4: What are the key pharmacokinetic parameters to measure in a this compound bioavailability study?
A standard pharmacokinetic study involves administering this compound both intravenously (IV) and orally (PO) to determine its absolute bioavailability.[19][23] Key parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time required for the drug concentration to decrease by half.
-
Absolute Bioavailability (F%): Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[24]
Troubleshooting Guide
Issue 1: this compound fails to dissolve in the selected vehicle for oral gavage.
-
Cause: this compound is highly hydrophobic. Standard aqueous vehicles like water or saline will be ineffective.
-
Solution:
-
Co-solvents: Prepare a vehicle using a mixture of co-solvents. A common combination for poorly soluble drugs in rodent studies is a mixture of DMSO, PEG300, Tween-80, and saline.[20] For example, a vehicle could be formulated as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[20]
-
Oil-based Vehicles: If the compound is highly lipophilic, consider using vegetable oils such as corn oil or sesame oil as the vehicle.[20]
-
Sonication: After mixing this compound with the vehicle, use a water bath sonicator to break down clumps and create a finer, more uniform suspension, even if it does not fully dissolve.[25] It is not always necessary for a drug to be fully dissolved for oral gavage, as it may dissolve in the gastrointestinal tract.[25]
-
Issue 2: High variability in plasma concentrations between animals in the same group.
-
Cause: This can stem from inconsistencies in formulation preparation or administration, or physiological differences between animals.
-
Solution:
-
Ensure Homogeneous Formulation: If administering a suspension, ensure it is mixed thoroughly (e.g., by vortexing) immediately before dosing each animal to prevent the drug from settling.[25]
-
Accurate Dosing Technique: Oral gavage requires proper technique to avoid injury and ensure the full dose is delivered to the stomach.[26] Improper technique can lead to reflux or accidental administration into the lungs. Using soft, flexible gavage tubes can reduce stress and injury.[26]
-
Control for Food Effect: The presence of food in the stomach can significantly affect the absorption of lipid-based formulations.[11] Standardize the fasting period for all animals before dosing (typically overnight for rodents) to ensure consistent gastrointestinal conditions.
-
Issue 3: The developed formulation (e.g., nanosuspension) shows particle aggregation over time.
-
Cause: The formulation lacks sufficient stabilization. Nanoparticles have a high surface energy, which makes them prone to aggregation to reduce this energy.
-
Solution:
-
Optimize Stabilizers: The choice and concentration of stabilizers (surfactants or polymers) are critical.[16][17] Screen different types of stabilizers (e.g., Poloxamers, PVP, Tween 80) and their concentrations to find the optimal combination that provides a stable nanosuspension, often identified by a high zeta potential (ideally > |30| mV).
-
Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) the nanosuspension with a suitable cryoprotectant (e.g., trehalose, mannitol). The powder can then be reconstituted in water before administration.
-
Formulation Strategies & Data Presentation
Improving the bioavailability of this compound requires advanced formulation techniques. Below is a summary of potential approaches and representative data.
Table 1: Illustrative Bioavailability Data for Different this compound Formulations in Rats
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 50 | 150 ± 35 | 4.0 | 980 ± 210 | 100% (Reference) |
| Micronized Suspension | 50 | 280 ± 50 | 2.5 | 2150 ± 450 | 219% |
| Solid Dispersion (PVP K30) | 50 | 750 ± 120 | 1.5 | 5400 ± 890 | 551% |
| Nanosuspension | 50 | 920 ± 150 | 1.0 | 7100 ± 1100 | 724% |
| SEDDS | 50 | 1150 ± 180 | 1.0 | 8500 ± 1300 | 867% |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension via High-Pressure Homogenization
This protocol describes a common "top-down" method for preparing a drug nanosuspension.
-
Initial Dispersion:
-
Disperse 1% (w/v) of this compound and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.
-
Stir the mixture with a magnetic stirrer for 30 minutes to ensure the powder is fully wetted.
-
-
High-Shear Homogenization:
-
Subject the pre-suspension to high-shear homogenization (e.g., using a Silverson or Ultra-Turrax homogenizer) at 10,000 rpm for 15 minutes. This step reduces larger particles and creates a more uniform slurry for the next step.
-
-
High-Pressure Homogenization (HPH):
-
Transfer the slurry to a high-pressure homogenizer (e.g., an EmulsiFlex or Microfluidizer).
-
Process the sample for 20-30 cycles at a pressure of 1500 bar.
-
Collect samples periodically to measure particle size (e.g., using Dynamic Light Scattering - DLS) until a desired and stable particle size (typically < 200 nm) is achieved.
-
Keep the entire apparatus in a cooling water bath to dissipate the heat generated during homogenization.
-
-
Characterization:
-
Measure the final particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.
-
Visually inspect for any aggregation or sedimentation.
-
Protocol 2: In Vivo Bioavailability Study in Rats
This protocol outlines a standard crossover design for assessing the oral bioavailability of a test formulation against an IV reference.
-
Animal Acclimatization:
-
Use male Sprague-Dawley rats (200-250g). Acclimatize the animals for at least one week before the experiment.
-
House the animals under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
-
Study Design (Crossover):
-
Divide the rats into two groups (n=6 per group).
-
Period 1:
-
Group 1 receives the this compound test formulation (e.g., nanosuspension) via oral gavage at a dose of 50 mg/kg.
-
Group 2 receives this compound in a solubilizing IV vehicle (e.g., containing DMSO/PEG400) via tail vein injection at a dose of 5 mg/kg.
-
-
Washout Period: Allow a one-week washout period for the drug to be completely eliminated from the animals' systems.
-
Period 2:
-
Group 1 receives the IV administration.
-
Group 2 receives the oral test formulation.
-
-
-
Dosing and Sampling:
-
Fast the animals overnight (approx. 12 hours) before dosing but allow free access to water.
-
Collect blood samples (approx. 0.25 mL) from the tail vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as Liquid Chromatography with Mass Spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the key parameters (Cmax, Tmax, AUC, etc.) for both oral and IV routes.
-
Calculate the absolute bioavailability (F%) using the formula provided in the FAQs.
-
Visualizations: Signaling Pathways and Workflows
This compound's Effect on Wnt/β-Catenin Signaling
This compound has been shown to inhibit the proliferation of colon cancer cells by suppressing the Wnt/β-catenin signaling pathway.[1] It inhibits the transcriptional activity of the β-catenin/T-cell factor (TCF) complex, leading to the downregulation of target genes like Cyclin D1 and Survivin, which are involved in cell proliferation and survival.[1]
Caption: this compound inhibits the Wnt/β-catenin pathway.
This compound-Induced Cell Death Pathways
In colorectal cancer cells, this compound can induce complex cell death by triggering oxidative stress, apoptosis, and autophagy.[2] It upregulates oxidative stress-induced growth inhibitors while downregulating protective proteins, leading to a cascade of events culminating in programmed cell death.[2]
Caption: this compound induces complex cell death pathways.
Experimental Workflow for Bioavailability Assessment
The process of assessing the bioavailability of a new this compound formulation follows a structured workflow from formulation development through data interpretation.
Caption: Workflow for a preclinical bioavailability study.
References
- 1. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability enhancers of herbal origin: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 12. senpharma.vn [senpharma.vn]
- 13. Oral bioavailability enhancement of doxazosin mesylate: Nanosuspension versus self-nanoemulsifying drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 15. Nanosize drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Use of nonlinear mixed effect modeling for the meta-analysis of preclinical pharmacokinetic data: application to S 20342 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Radiopharmaceutical pharmacokinetics in animals: critical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacokinetic properties of noscapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. reddit.com [reddit.com]
- 26. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nodosin Stability and Degradation
Disclaimer: As of late 2025, specific, publicly available stability-indicating studies detailing the degradation of nodosin under forced conditions are limited. The following guide is based on established principles for the stability testing of natural products, particularly for the ent-kaurene (B36324) diterpenoid class to which this compound belongs. Researchers should use this information to design and execute their own stability studies to generate data specific to their samples and formulations.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for this compound?
A1: For optimal stability, solid this compound should be stored in a well-sealed, airtight container protected from light in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C or -80°C) is recommended. Stock solutions should be prepared fresh when possible. If storage is necessary, they should be kept in amber vials at -20°C or -80°C to minimize degradation from light and thermal stress.[1]
Q2: What are the likely factors that can cause this compound degradation?
A2: Based on its chemical structure (an ent-kaurene diterpenoid with multiple hydroxyl groups and a lactone ring), this compound is likely susceptible to degradation under several conditions:
-
Hydrolysis: The ester (lactone) group is prone to hydrolysis under both acidic and basic conditions, which would open the ring structure.[2][3][4]
-
Oxidation: The presence of hydroxyl groups makes the molecule susceptible to oxidation, which can be accelerated by exposure to oxygen, trace metals, or oxidizing agents like hydrogen peroxide.[3][4]
-
Thermal Stress: Elevated temperatures can accelerate both hydrolytic and oxidative degradation reactions.[5][6]
-
Photolysis: Many complex organic molecules are sensitive to light, particularly UV radiation, which can induce photolytic degradation.[3]
Q3: How can I determine if my this compound sample has degraded?
A3: The most reliable method is to use a stability-indicating high-performance liquid chromatography (HPLC) method.[7][8][9][10] A properly developed method can separate the intact this compound peak from any potential degradation products. Signs of degradation include:
-
A decrease in the peak area of the main this compound compound over time.
-
The appearance of new peaks in the chromatogram.
-
Changes in physical properties, such as color or solubility.
Q4: How do I set up a forced degradation study for this compound?
A4: A forced degradation or stress testing study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[10] The study involves intentionally exposing this compound to harsh conditions to generate potential degradation products. Key conditions to test include acid hydrolysis, base hydrolysis, oxidation, heat, and light exposure. A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected peaks in HPLC chromatogram. | Formation of degradation products due to improper storage or handling. | 1. Review your storage conditions (temperature, light, container).[1] 2. Prepare fresh solutions for analysis. 3. Perform a forced degradation study (see protocol below) to intentionally generate and identify potential degradants.[3] 4. Use LC-MS (Liquid Chromatography-Mass Spectrometry) to get mass information on the unknown peaks to help in their identification.[10] |
| Loss of biological activity in my experiments. | Degradation of the this compound active compound. | 1. Verify the purity and integrity of your this compound sample using a validated HPLC method.[7][9] 2. Always use freshly prepared solutions from a properly stored solid sample for biological assays. 3. Compare the activity of your current sample with a new, authenticated batch of this compound if available. |
| This compound powder has changed color or texture. | Significant degradation or moisture uptake. | Do not use the sample. Discard it and obtain a new batch. This indicates poor storage conditions (e.g., exposure to humidity or light).[11] |
Below is a troubleshooting workflow for handling unexpected analytical results.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for stress testing. The concentrations, time points, and specific conditions should be optimized based on preliminary results. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
For each condition, use a portion of the stock solution. A control sample (stock solution stored at 2-8°C, protected from light) should be analyzed alongside all stressed samples.
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw samples at time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Keep at room temperature.
-
Withdraw samples at shorter time points (e.g., 30 min, 1, 2, 4 hours), as base hydrolysis can be rapid.
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature, protected from light.
-
Withdraw samples at time points (e.g., 2, 6, 12, 24 hours).
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation (Solid & Solution):
-
Solution: Heat the stock solution at a high temperature (e.g., 80°C).
-
Solid: Place a known amount of solid this compound powder in an oven at 80°C.
-
Withdraw solution samples or dissolve solid samples in solvent at time points (e.g., 24, 48, 72 hours).
-
-
Photolytic Degradation:
-
Expose the stock solution in a photostable container (e.g., quartz cuvette) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analyze samples after the exposure period.
-
3. Analysis:
-
Analyze all control, stressed, and neutralized/diluted samples using a validated stability-indicating HPLC method.
-
A photodiode array (PDA) detector is recommended to check for peak purity.
The following diagram illustrates the general workflow for this experimental protocol.
Data Presentation
Use the following table template to summarize the quantitative results from your forced degradation study. The "% Degradation" can be calculated from the decrease in the peak area of this compound relative to the control sample.
| Stress Condition | Reagent/Condition | Time (hours) | This compound Peak Area | % Degradation | No. of Degradation Peaks |
| Control | Stored at 2-8°C | 24 | Initial Area | 0% | 0 |
| Acid Hydrolysis | 0.1 M HCl @ 60°C | 2 | |||
| 8 | |||||
| 24 | |||||
| Base Hydrolysis | 0.1 M NaOH @ RT | 1 | |||
| 4 | |||||
| Oxidation | 3% H₂O₂ @ RT | 6 | |||
| 24 | |||||
| Thermal | 80°C | 24 | |||
| 72 | |||||
| Photolytic | ICH Q1B Light | 24 |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Stability and oxidation products of hydrolysable tannins in basic conditions detected by HPLC/DAD-ESI/QTOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal Stability and Degradation Kinetics of Patulin in Highly Acidic Conditions: Impact of Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. saudijournals.com [saudijournals.com]
- 8. A Stability Indicating HPLC Method for the Determination of Nitisinone in Capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. kaurene, 34424-57-2 [thegoodscentscompany.com]
Technical Support Center: Minimizing Nodosin-Induced Cytotoxicity in Primary Cells
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in mitigating Nodosin-induced cytotoxicity in primary cell cultures.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a natural diterpenoid compound that has demonstrated anti-cancer properties.[1] Its primary mechanisms of action include inducing oxidative stress, apoptosis (programmed cell death), and autophagy.[1][2] this compound can also inhibit cancer cell proliferation by arresting the cell cycle and regulating signaling pathways like Wnt/β-catenin.[3]
Q2: Why are my primary cells showing high levels of cytotoxicity even at low this compound concentrations?
Primary cells are often more sensitive to chemical compounds than immortalized cancer cell lines.[4] High cytotoxicity at low concentrations could be due to several factors including:
-
Cell-type specific sensitivity: Different primary cell types will have varying responses to this compound.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at higher concentrations.[4]
-
Overall cell health: Primary cells that are stressed due to suboptimal culture conditions may be more susceptible to drug-induced toxicity.[4]
Q3: What are the typical signs of this compound-induced cytotoxicity in primary cells?
Common signs of cytotoxicity include:
-
Morphological changes: Cells may appear rounded, detached from the culture surface, or show membrane blebbing.[2]
-
Decreased cell viability: A reduction in the number of living cells, which can be quantified using assays like MTT or Trypan Blue exclusion.[5]
-
Increased membrane permeability: Compromised cell membranes will release intracellular components like lactate (B86563) dehydrogenase (LDH) into the culture medium.
-
Apoptosis indicators: Activation of caspases and externalization of phosphatidylserine (B164497) on the cell surface are hallmarks of apoptosis.[6][7]
Q4: How can I differentiate between apoptosis and necrosis caused by this compound?
Apoptosis is a programmed and controlled form of cell death, while necrosis is an uncontrolled process resulting from acute injury. These can be distinguished using specific assays:
-
Annexin V and Propidium Iodide (PI) Staining: This flow cytometry-based assay is a standard method. Annexin V binds to phosphatidylserine on the surface of apoptotic cells, while PI is a fluorescent dye that can only enter cells with compromised membranes (necrotic or late apoptotic cells).[7]
Q5: Can co-treatments mitigate this compound's toxicity in primary cells while preserving its intended effects?
While specific co-treatments for this compound-induced cytotoxicity in primary cells are not well-documented, general strategies to reduce drug-induced oxidative stress may be beneficial, as this compound is known to induce reactive oxygen species (ROS).[2] The use of antioxidants could potentially mitigate some of the cytotoxic effects. However, it is crucial to validate any co-treatment to ensure it does not interfere with the intended therapeutic or experimental effects of this compound.
II. Troubleshooting Guides
Problem 1: Excessive Cell Death in Vehicle-Treated Control Cells
| Possible Cause | Recommended Solution |
| Solvent (e.g., DMSO) Toxicity | Ensure the final DMSO concentration in the culture medium is as low as possible, ideally ≤ 0.1%.[4] Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific primary cells. |
| Poor Primary Cell Health | - Ensure proper thawing techniques for cryopreserved cells, such as rapid thawing and slow, drop-wise addition of pre-warmed medium to avoid osmotic shock.[5][8] - Use cells within their recommended passage number, as late-passage cells can be more sensitive.[9] - Regularly check for signs of contamination. |
| Suboptimal Culture Conditions | - Use the recommended seeding density for your primary cell type.[9] - Ensure the culture medium is fresh and contains all necessary supplements. |
Problem 2: High Variability in Cytotoxicity Results Between Experiments
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Use a hemocytometer or an automated cell counter to ensure accurate cell counts for seeding.[5] Maintain consistent seeding densities across all experiments. |
| Variation in this compound Potency | - Aliquot this compound stock solutions to minimize freeze-thaw cycles.[4] - Protect stock solutions from light.[4] - Prepare fresh dilutions in culture medium for each experiment.[4] |
| Inconsistent Incubation Times | Ensure that the duration of this compound treatment is consistent across all experimental replicates and batches. |
| Plate Edge Effects | To minimize "edge effects" in multi-well plates, avoid using the outer wells or fill them with sterile medium or PBS. |
III. Experimental Protocols
Protocol 1: Determining the IC50 of this compound in Primary Cells using MTT Assay
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that inhibits a biological process by 50%.[10]
Objective: To determine the concentration of this compound that reduces the metabolic activity of primary cells by 50% as an indicator of cytotoxicity.
Materials:
-
Primary cells in culture
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear, flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.[5]
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and no-treatment control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value using appropriate software.[4]
Protocol 2: Assessing Apoptosis vs. Necrosis with Annexin V and Propidium Iodide (PI) Staining
Objective: To distinguish and quantify apoptotic and necrotic cell populations following this compound treatment using flow cytometry.
Materials:
-
This compound-treated and control primary cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from each treatment condition.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in the provided Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
IV. Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW480 | Colorectal Cancer | 7.4 | [1] |
| HT-29 | Colorectal Cancer | 7.7 | [1] |
| LoVo | Colorectal Cancer | 6.6 | [1] |
Note: IC50 values for primary cells are expected to be different and should be determined empirically.
Table 2: Troubleshooting High Background in Cytotoxicity Assays
| Issue | Potential Cause | Recommendation |
| High Spontaneous Control Absorbance | High cell density. | Determine the optimal cell count for the assay through a titration experiment.[11] |
| High Medium Control Absorbance | Components in the cell culture medium are reacting with the assay reagents. | Test individual medium components to identify the source of interference.[11] |
| High Variability Between Wells | Presence of air bubbles. | Carefully inspect wells for bubbles and remove them with a sterile needle if necessary.[11] |
V. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified pathway of this compound-induced apoptosis via oxidative stress.
Caption: Workflow for assessing this compound-induced cytotoxicity.
References
- 1. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Apoptosis-mediated anti-proliferative activity of Calligonum comosum against human breast cancer cells, and molecular docking of its major polyphenolics to Caspase-3 [frontiersin.org]
- 8. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. kosheeka.com [kosheeka.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Validation & Comparative
A Comparative Analysis of Nodosin and Oridonin in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-cancer activities of two natural diterpenoids, Nodosin and Oridonin. The information presented is collated from preclinical studies and is intended to inform researchers and professionals in the field of drug development.
Introduction
This compound and Oridonin are structurally related ent-kaurene (B36324) diterpenoids, primarily isolated from plants of the Isodon (formerly Rabdosia) genus, which are utilized in traditional medicine. Both compounds have garnered significant interest for their potent anti-tumor properties demonstrated across a variety of cancer cell lines. This guide summarizes their comparative efficacy in terms of cytotoxicity, induction of apoptosis, and cell cycle arrest, and delves into their underlying mechanisms of action.
Comparative Efficacy: A Quantitative Overview
The anti-proliferative effects of this compound and Oridonin have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of cytotoxic potency.
Table 1: Comparative IC50 Values of this compound and Oridonin in Various Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 (µM) - 24h | IC50 (µM) - 48h | IC50 (µM) - 72h | Citation(s) |
| This compound | Colorectal Cancer | HCT116 | - | - | 4.05 | [1] |
| Colorectal Cancer | SW480 | - | 7.4 | - | [2][3] | |
| Colorectal Cancer | HT-29 | - | 7.7 | - | [2][3] | |
| Colorectal Cancer | LoVo | - | 6.6 | - | [2][3] | |
| Hepatocellular Carcinoma | SNU378 | - | 0.890 | - | [4][5] | |
| Hepatocellular Carcinoma | HCCLM3 | - | 0.766 | - | [4][5] | |
| Normal Lung Fibroblast | MRC5 | >20 | >20 | >20 | [1] | |
| Oridonin | Gastric Cancer | AGS | 5.995 ± 0.741 | 2.627 ± 0.324 | 1.931 ± 0.156 | [6] |
| Gastric Cancer | HGC27 | 14.61 ± 0.600 | 9.266 ± 0.409 | 7.412 ± 0.512 | [6] | |
| Gastric Cancer | MGC803 | 15.45 ± 0.59 | 11.06 ± 0.400 | 8.809 ± 0.158 | [6] | |
| Colon Cancer | HCT116 | - | 18.64 ± 2.26 | - | [7] | |
| Colon Cancer | HCT8 | - | 23.75 ± 3.07 | - | [7] | |
| Hormone-Independent Prostate Cancer | PC3 | Significant inhibition at 20 µM | - | - | [8] | |
| Hormone-Independent Prostate Cancer | DU145 | Slight, non-significant decrease at 20 µM | - | - | [8] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Mechanisms of Action: Apoptosis and Cell Cycle Arrest
Both this compound and Oridonin exert their anti-cancer effects through the induction of programmed cell death (apoptosis) and by halting the cell division cycle.
Induction of Apoptosis
This compound has been shown to induce apoptosis in colorectal cancer cells, a process linked to the generation of reactive oxygen species (ROS) and the upregulation of heme oxygenase 1 (HMOX1).[2][3] Oridonin is also a potent inducer of apoptosis in various cancer cell lines, including oral, prostate, and gastric cancer.[2][8][9] This is often mediated through the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and the activation of caspase-3 and -9.[2]
Table 2: Effect of this compound and Oridonin on Apoptosis
| Compound | Cancer Type | Cell Line | Treatment | Apoptotic Cells (%) | Citation(s) |
| This compound | Colorectal Cancer | HCT116 | Not specified | Induces apoptosis | [1][10] |
| Colorectal Cancer | SW480 | Not specified | Induces apoptosis | [2][3] | |
| Oridonin | Gastric Cancer | HGC27 | 10 µM (24h) | 26.3 | [9] |
| Gastric Cancer | HGC27 | 15 µM (24h) | 50.1 | [9] | |
| Gastric Cancer | HGC27 | 20 µM (24h) | 52.4 | [9] | |
| Gastric Cancer | AGS | 5 µM (24h) | 16.60 ± 3.23 | [6] | |
| Gastric Cancer | AGS | 10 µM (24h) | 25.53 ± 3.54 | [6] |
Cell Cycle Arrest
A common mechanism of action for both compounds is the induction of cell cycle arrest, primarily at the G2/M phase. This prevents cancer cells from proceeding through mitosis and proliferating. This compound induces G2/M arrest in HCT116 colon cancer cells.[1][10] Similarly, Oridonin has been demonstrated to cause G2/M phase arrest in oral, prostate, and gastric cancer cell lines.[2][8][9]
Table 3: Effect of this compound and Oridonin on Cell Cycle Progression
| Compound | Cancer Type | Cell Line | Treatment (24h) | % Cells in G2/M Phase | Citation(s) |
| This compound | Colorectal Cancer | HCT116 | 30 µM | 45.88 (from 13.87 in control) | [1] |
| Oridonin | Gastric Cancer | HGC-27 | 15 µM (12h) | Increased population | [9] |
| Gastric Cancer | HGC-27 | 20 µM (12h) | Increased population | [9] | |
| Oral Squamous Cell Carcinoma | UM1 & SCC25 | Dose-dependent | Induces G2/M arrest | [2] | |
| Hormone-Independent Prostate Cancer | PC3 & DU145 | Not specified | Induces G2/M arrest | [8] |
Signaling Pathways
The anti-cancer effects of this compound and Oridonin are mediated by their modulation of critical intracellular signaling pathways that are often dysregulated in cancer.
This compound
This compound has been shown to inhibit the Wnt/β-catenin signaling pathway in HCT116 colorectal cancer cells.[1][10] This pathway is crucial for cell proliferation, and its inhibition by this compound leads to decreased expression of target genes like cyclin D1 and survivin.[1][10] In hepatocellular carcinoma cells, this compound's anti-proliferative effects are mediated through the ERCC6L/PI3K/AKT axis .[5] In SW480 colorectal cancer cells, this compound induces oxidative stress , which in turn triggers apoptosis and autophagy.[2][3]
Oridonin
Oridonin is well-documented to inhibit the PI3K/Akt signaling pathway in multiple cancer types, including oral, prostate, and breast cancer.[2][3][8] This pro-survival pathway is often hyperactivated in cancer, and its inhibition by Oridonin contributes to the induction of apoptosis and cell cycle arrest. Additionally, in some contexts, Oridonin's effects are mediated through the JNK signaling pathway .[9]
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or Oridonin and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound or Oridonin for the desired time, then harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the samples using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1-2 x 10⁶ cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) for at least 2 hours at -20°C.
-
Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., β-catenin, Akt, p-Akt, Cyclin B1, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and Oridonin, and a general experimental workflow.
Caption: Signaling pathways modulated by this compound.
Caption: Signaling pathways modulated by Oridonin.
Caption: General experimental workflow for in vitro analysis.
Conclusion
Both this compound and Oridonin demonstrate significant anti-cancer properties in vitro through the induction of apoptosis and G2/M cell cycle arrest. Their mechanisms of action involve the modulation of key signaling pathways critical for cancer cell proliferation and survival. This compound shows promise in targeting the Wnt/β-catenin and PI3K/Akt pathways, particularly in colorectal and hepatocellular carcinomas. Oridonin exhibits broad activity, with a well-established inhibitory effect on the PI3K/Akt pathway across multiple cancer types. Further research, including in vivo studies and direct head-to-head comparisons, is warranted to fully elucidate their therapeutic potential and differential efficacy.
References
- 1. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of caspase-9 by oridonin, a diterpenoid isolated from Rabdosia rubescens, augments apoptosis in human laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nodal induces apoptosis and inhibits proliferation in human epithelial ovarian cancer cells via activin receptor-like kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nodal signaling promotes a tumorigenic phenotype in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Potential of Nodosin and Its Analogs
In the quest for novel anti-inflammatory agents, natural products have emerged as a promising source of inspiration. Nodosin, a diterpenoid compound, and its structural analogs, particularly Oridonin and its derivatives, have garnered significant attention for their potent anti-inflammatory properties. This guide provides a comprehensive comparison of the anti-inflammatory activity of this compound and its key analogs, supported by experimental data, detailed protocols, and mechanistic insights, to aid researchers and drug development professionals in this field.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound and its analogs has been primarily evaluated through their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. The half-maximal inhibitory concentration (IC50) values from in vitro studies provide a quantitative measure for comparison.
| Compound | Test System | IC50 (µM) | Reference Compound | IC50 (µM) | Fold Difference (vs. Oridonin) |
| This compound | Xylene-induced ear swelling in mice (in vivo) | - | - | - | - |
| Oridonin | LPS-stimulated RAW264.7 macrophages (in vitro) | 10.8 | - | - | 1x |
| Analog 4c | LPS-stimulated RAW264.7 macrophages (in vitro) | 0.64 | Oridonin | 10.8 | 17x more potent |
| Analog 4b | LPS-stimulated RAW264.7 macrophages (in vitro) | 1.2 | Oridonin | 10.8 | 9x more potent |
Note: Direct comparative IC50 data for this compound in an in vitro NO production assay was not available in the reviewed literature. The in vivo data for this compound demonstrates its anti-inflammatory effect but does not allow for a direct quantitative comparison with the in vitro data of its analogs.
Mechanistic Insights: Targeting Key Inflammatory Pathways
This compound and its analogs exert their anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory response. The primary mechanisms identified are the inhibition of the NF-κB and NLRP3 inflammasome pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Oridonin and its analogs have been shown to suppress the activation of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by Oridonin and its analogs.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. Oridonin has been identified as a covalent inhibitor of the NLRP3 inflammasome.[1]
Caption: Oridonin-mediated inhibition of the NLRP3 inflammasome.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory activity of this compound and its analogs.
In Vitro Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Culture:
-
RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Experimental Procedure:
-
Seed RAW264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds (this compound, Oridonin, or analogs) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite (B80452), a stable product of NO, is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control group.
In Vivo Xylene-Induced Ear Edema Model
This model is used to assess the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation.
Animals:
-
Male BALB/c mice (20-25 g) are used for this study.
Experimental Procedure:
-
Divide the mice into several groups: a control group, a model group (xylene-induced), a positive control group (e.g., treated with a known anti-inflammatory drug), and experimental groups treated with different doses of this compound.
-
Administer the test compounds or vehicle orally or intraperitoneally to the respective groups one hour before the induction of inflammation.
-
Induce inflammation by applying 20 µL of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.
-
After a specific time (e.g., 30 minutes), sacrifice the mice by cervical dislocation.
-
Cut circular sections (e.g., 8 mm in diameter) from both ears and weigh them.
-
The degree of edema is calculated as the difference in weight between the right (treated) and left (control) ear punches.
-
The percentage of inhibition of edema is calculated by comparing the edema in the treated groups with that in the model group.[2][3]
Experimental Workflow
The following diagram illustrates the general workflow for screening and characterizing the anti-inflammatory activity of this compound and its analogs.
References
Nodosin and 5-Fluorouracil in Colon Cancer: A Comparative Efficacy Analysis
In the landscape of colon cancer therapeutics, the established chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) serves as a benchmark. This guide provides a comparative overview of the efficacy of Nodosin, a natural diterpenoid, against 5-FU, based on available preclinical data. While direct head-to-head studies are not available, this report synthesizes findings from individual in vitro and in vivo research to offer insights for researchers, scientists, and drug development professionals.
In Vitro Efficacy: A Look at Cellular Response
This compound has demonstrated significant anti-proliferative activity across a panel of human colon cancer cell lines. Notably, it has shown efficacy in HCT116, SW480, HT-29, and LoVo cells.[1][2][3][4][5] One study highlighted that HCT116 cells were particularly sensitive to this compound, with a half-maximal inhibitory concentration (IC50) of 4.05 μM after 72 hours of incubation.[1] Further research indicated IC50 values of 7.4 μM in SW480 cells, 7.7 μM in HT-29 cells, and 6.6 μM in LoVo cells.[2][4][5] Importantly, this compound exhibited selective cytotoxicity, with a significantly lower impact on normal human lung fibroblast MRC-5 cells (IC50 > 20 μM).[1]
5-Fluorouracil, a cornerstone of colon cancer treatment for decades, has a well-documented, albeit varied, range of efficacy in vitro.[6][7][8][9] For instance, the IC50 for 5-FU in COLO-205 and HT-29 cell lines were reported as 3.2 x 10-6 M (3.2 µM) and 1.3 x 10-5 M (13 µM), respectively.[10] In other studies, the IC50 for 5-FU in HCT116 and SW480 cells was found to be approximately 19.87 µM and 19.85 µM, respectively, after 48 hours of treatment.[11] The efficacy of 5-FU is also time-dependent, as demonstrated in a study where the IC50 in HCT116 cells decreased from 185 µM at 24 hours to 1.48 µM at 5 days.[12]
Table 1: Comparative IC50 Values of this compound and 5-Fluorouracil in Colon Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Incubation Time | Reference |
| This compound | HCT116 | 4.05 | 72 hours | [1] |
| SW480 | 7.4 | Not Specified | [2][4][5] | |
| HT-29 | 7.7 | Not Specified | [2][4][5] | |
| LoVo | 6.6 | Not Specified | [2][4][5] | |
| 5-Fluorouracil | HCT116 | 19.87 | 48 hours | [11] |
| HCT116 | 11.3 | 3 days | [12] | |
| HCT116 | 1.48 | 5 days | [12] | |
| SW480 | 19.85 | 48 hours | [11] | |
| HT-29 | 13 | Not Specified | [10] | |
| HT-29 | 11.25 | 5 days | [12] | |
| COLO-205 | 3.2 | Not Specified | [10] |
Note: The IC50 values are sourced from different studies with varying experimental conditions. Direct comparison should be made with caution.
Mechanisms of Action: Divergent Cellular Targeting
This compound exerts its anti-cancer effects through multiple pathways. A primary mechanism involves the inhibition of the Wnt/β-catenin signaling pathway, a critical pathway in colorectal carcinogenesis.[1][13] This inhibition leads to the suppression of target genes like Axin2, cyclin D1, and survivin, ultimately inducing G2/M phase cell cycle arrest and apoptosis.[1][13] Furthermore, this compound has been shown to induce oxidative stress by downregulating tribbles pseudokinase 3 (TRIB3) and upregulating oxidative stress-induced growth inhibitor 1 (OSGIN1).[2][3][4] This increase in reactive oxygen species (ROS) subsequently triggers apoptosis through the upregulation of heme oxygenase 1 (HMOX1) and autophagy via increased expression of cathepsin L (CTSL) and light chain-3 (LC3).[2][3][4]
5-Fluorouracil's traditional mechanism of action is the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis and repair.[8][12] Its active metabolites are also incorporated into DNA and RNA, leading to cytotoxicity.[8][12] More recent research has revealed that in gastrointestinal cancers, 5-FU's primary mode of action is through interference with RNA synthesis, particularly ribosomal RNA.[6][7] This disruption of ribosome biogenesis leads to a protein synthesis crisis and subsequent cell death.[6][7]
Signaling Pathway Diagrams
References
- 1. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adjuvant Therapy for Stage II and III Colon Cancer: Consensus Report of the International Society of Gastrointestinal Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Adverse Events During 5-fluorouracil versus 5-fluorouracil/Oxaliplatin Adjuvant Chemotherapy for Stage III Colon Cancer: A Population Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative effectiveness of 5-fluorouracil with and without oxaliplatin in the treatment of colorectal cancer in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of adverse events during 5-fluorouracil versus 5-fluorouracil/oxaliplatin adjuvant chemotherapy for stage III colon cancer: a population-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model | PLOS Computational Biology [journals.plos.org]
- 13. Chemotherapy for colorectal cancer with 5-fluorouracil, cyclophosphamide, and CCNU: comparison of oral and continuous iv administration of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Nodosin's Impact on the Wnt/β-catenin Pathway: A Comparative Guide
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[1] Its abnormal activation is a hallmark of numerous cancers, including colorectal cancer, making it a prime target for therapeutic intervention.[2][3][4] Nodosin, a natural diterpenoid, has emerged as a potential inhibitor of this pathway, demonstrating anti-proliferative effects in cancer cells.[2][5] This guide provides a comparative analysis of this compound's effects on the Wnt/β-catenin pathway, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Performance Comparison: this compound vs. Other Wnt/β-catenin Modulators
To objectively evaluate this compound's efficacy, its performance is compared against established inhibitors of the Wnt/β-catenin pathway. The following table summarizes quantitative data from key validation assays.
| Compound | Assay | Cell Line | Concentration | Effect | Reference |
| This compound | TOPflash Luciferase Reporter | HEK293 | 20 µM | Significant inhibition of TCF/β-catenin stimulated luciferase activity | [2] |
| TOPflash Luciferase Reporter | HCT116 | 10 µM | ~50% inhibition of TOPflash activity | [2][3][5] | |
| qPCR | HCT116 | 10 µM | Decreased mRNA expression of Axin2, Cyclin D1, and Survivin | [2][3] | |
| YW1128 | Western Blot (β-catenin) | SW480 (Hypothetical) | 10 nM | 22% reduction in relative β-catenin level | [6] |
| Western Blot (β-catenin) | SW480 (Hypothetical) | 50 nM | 69% reduction in relative β-catenin level | [6] | |
| Western Blot (β-catenin) | SW480 (Hypothetical) | 100 nM | 85% reduction in relative β-catenin level | [6] | |
| XAV939 | TOPflash Luciferase Reporter | - | 0.1 µM - 20 µM | Dose-dependent inhibition of Wnt signaling | [7] |
| CWP232228 | qPCR | - | - | Downregulation of Wnt target genes (c-Myc, Cyclin D1, etc.) | [8] |
Key Experimental Protocols
Detailed methodologies for the core experiments used to validate the effects of this compound and other modulators on the Wnt/β-catenin pathway are provided below.
TOP/FOP Flash Luciferase Reporter Assay
This assay measures the transcriptional activity of the β-catenin/TCF complex.
-
Principle: Cells are co-transfected with a TCF-responsive firefly luciferase reporter plasmid (TOPflash) or a negative control with mutated TCF binding sites (FOPflash), and a Renilla luciferase plasmid for normalization.[9][10] The ratio of TOPflash to FOPflash activity provides a specific measure of Wnt pathway activation.[9]
-
Protocol:
-
Cell Seeding: Plate cells (e.g., HEK293, HCT116) in 96-well plates and allow them to adhere overnight.[9]
-
Transfection: Co-transfect cells with TOPflash or FOPflash plasmids along with a Renilla luciferase control plasmid using a suitable transfection reagent like Lipofectamine 2000.[9][10]
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound or other compounds. Include a vehicle control (e.g., DMSO).[7]
-
Lysis and Measurement: After the desired incubation period (e.g., 16-24 hours), lyse the cells using a passive lysis buffer.[7] Measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[9][10]
-
Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings for each well. Calculate the TOP/FOP ratio to determine Wnt-specific activity.[7]
-
Western Blot for β-catenin
This technique is used to quantify the cellular levels of β-catenin protein.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to β-catenin and a loading control (e.g., β-actin).
-
Protocol:
-
Cell Treatment and Lysis: Treat cells with the desired compounds for a specified duration (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[6]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[6][11]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against β-catenin overnight at 4°C.[12] Wash the membrane and incubate with an HRP-conjugated secondary antibody.[12]
-
Detection and Analysis: Detect the chemiluminescent signal using a digital imaging system. Quantify band intensities using densitometry software and normalize the β-catenin signal to the loading control.[6]
-
Quantitative Real-Time PCR (qPCR) for Wnt Target Genes
qPCR is employed to measure the mRNA expression levels of Wnt target genes such as Axin2, Cyclin D1, and c-Myc.
-
Principle: The mRNA from treated and control cells is reverse-transcribed into cDNA, which is then used as a template for qPCR with primers specific to the target genes. The level of gene expression is quantified by measuring the fluorescence of an intercalating dye or a probe.
-
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound or other compounds. Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.[8]
-
qPCR: Prepare the qPCR reaction mixture containing cDNA, gene-specific primers, and a qPCR master mix. Perform the qPCR reaction using a real-time PCR system.[13]
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).[13] Calculate the relative gene expression using the ΔΔCt method.
-
Visualizations
Wnt/β-catenin Signaling Pathway and the Effect of this compound
Caption: The Wnt/β-catenin pathway and this compound's inhibitory action.
Experimental Workflow for Validating this compound's Effect
Caption: Workflow for validating this compound's effect on Wnt/β-catenin signaling.
References
- 1. anygenes.com [anygenes.com]
- 2. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jcancer.org [jcancer.org]
- 10. TOP/FOP luciferase reporter assay [bio-protocol.org]
- 11. docs.abcam.com [docs.abcam.com]
- 12. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencellonline.com [sciencellonline.com]
Nodosin in Combination with Chemotherapeutic Agents: A Comparative Guide to Potential Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
The exploration of natural compounds as adjuncts to conventional chemotherapy holds significant promise for enhancing anti-cancer efficacy and mitigating toxicity. Nodosin, a diterpenoid isolated from Isodon species, has demonstrated notable anti-tumor properties, including the induction of apoptosis and autophagy in cancer cells. This guide provides a comparative overview of the potential synergistic effects of this compound when combined with standard chemotherapeutic agents—cisplatin (B142131), doxorubicin, and paclitaxel (B517696). The experimental data presented is extrapolated from studies on structurally similar natural compounds and serves as a framework for prospective research in this area.
Comparative Efficacy of this compound Combination Therapy
The primary rationale for combining this compound with conventional chemotherapy is to achieve synergistic cytotoxicity, allowing for lower effective doses of the chemotherapeutic agent and potentially reducing dose-related side effects. The following tables summarize hypothetical quantitative data from in vitro studies on a representative cancer cell line, illustrating the potential for synergistic interactions.
Table 1: Cytotoxicity of this compound in Combination with Chemotherapeutic Agents (MTT Assay)
| Treatment Group | Concentration (µM) | Cell Viability (%) | Combination Index (CI)* |
| Control | - | 100 ± 5.2 | - |
| This compound | 20 | 75 ± 4.1 | - |
| Cisplatin | 5 | 68 ± 3.8 | - |
| This compound + Cisplatin | 20 + 5 | 35 ± 2.9 | < 1 (Synergistic) |
| Doxorubicin | 1 | 65 ± 4.5 | - |
| This compound + Doxorubicin | 20 + 1 | 32 ± 3.1 | < 1 (Synergistic) |
| Paclitaxel | 10 | 62 ± 3.5 | - |
| This compound + Paclitaxel | 20 + 10 | 28 ± 2.7 | < 1 (Synergistic) |
*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Apoptosis Induction by this compound and Chemotherapeutic Combinations (Annexin V/PI Staining)
| Treatment Group | Concentration (µM) | Apoptotic Cells (%) |
| Control | - | 5 ± 1.2 |
| This compound | 20 | 20 ± 2.5 |
| Cisplatin | 5 | 25 ± 3.1 |
| This compound + Cisplatin | 20 + 5 | 65 ± 4.8 |
| Doxorubicin | 1 | 28 ± 3.5 |
| This compound + Doxorubicin | 20 + 1 | 72 ± 5.1 |
| Paclitaxel | 10 | 30 ± 3.3 |
| This compound + Paclitaxel | 20 + 10 | 78 ± 5.5 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these potential findings.
Cytotoxicity Assessment: MTT Assay
This protocol is designed to assess the effect of this compound and its combinations on cancer cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: Cells are treated with varying concentrations of this compound, the chemotherapeutic agent (cisplatin, doxorubicin, or paclitaxel), or the combination of both. A vehicle-treated group serves as the control.
-
Incubation: The treated cells are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the extent of apoptosis induced by the drug combinations.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the respective drug combinations for 48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Cell Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Mechanisms of Action
This compound is known to induce apoptosis through the modulation of key signaling pathways. When combined with chemotherapeutic agents, these effects can be potentiated.
This compound-Induced Apoptosis Pathway
This compound has been shown to induce apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. A key mechanism involves the activation of the intrinsic apoptotic pathway.
Caption: this compound-induced intrinsic apoptosis signaling pathway.
Synergistic Apoptosis with Cisplatin: A Potential Mechanism
Drawing parallels from studies on Oridonin, another diterpenoid, this compound in combination with cisplatin may synergistically induce apoptosis by activating the NOXA-BCL2 axis.[1] Cisplatin-induced DNA damage, coupled with this compound's pro-apoptotic signaling, could lead to a more robust apoptotic response.
Caption: Potential synergistic mechanism of this compound and Cisplatin.
Experimental Workflow
A structured workflow is essential for systematically evaluating the potential of this compound in combination therapy.
Caption: Experimental workflow for this compound combination therapy research.
References
Nodosin's Potent Anti-Cancer Activity: A Comparative Analysis Across Colorectal Cancer Cell Lines
For Immediate Release
A comprehensive analysis of recent studies reveals the diterpenoid Nodosin as a promising therapeutic agent against colorectal cancer (CRC), demonstrating significant anti-proliferative effects across a panel of CRC cell lines through distinct signaling pathways. This guide provides a comparative overview of this compound's efficacy and mechanisms of action in SW480, HT-29, LoVo, and HCT116 colorectal cancer cells, offering valuable insights for researchers and drug development professionals.
Comparative Efficacy of this compound
This compound exhibits potent cytotoxic effects against various colorectal cancer cell lines, with IC50 values indicating a higher sensitivity in some lines compared to others. Notably, it displays a favorable selectivity profile with lower toxicity towards normal colon cells.
| Cell Line | Cancer Type | IC50 Value (µM) | Normal/Cancerous | Citation(s) |
| LoVo | Colorectal Adenocarcinoma | 6.6 | Cancerous | [1][2] |
| SW480 | Colorectal Adenocarcinoma | 7.4 | Cancerous | [1][2] |
| HT-29 | Colorectal Adenocarcinoma | 7.7 | Cancerous | [1][2] |
| HCT116 | Colorectal Carcinoma | 4.05 | Cancerous | [3] |
| NCM460 | Normal Colon Mucosa | 10.2 | Normal | [1] |
Mechanisms of Action: A Tale of Two Pathways
This compound's anti-cancer activity is attributed to its ability to induce cell death through different mechanisms in various CRC cell lines, primarily targeting oxidative stress-induced apoptosis and autophagy, and the Wnt/β-catenin signaling pathway.
Oxidative Stress, Apoptosis, and Autophagy Induction in SW480, HT-29, and LoVo Cells
In SW480, HT-29, and LoVo cells, this compound triggers a cascade of events initiated by the induction of oxidative stress.[1] This is achieved by downregulating Tribbles Pseudokinase 3 (TRIB3) and upregulating Oxidative Stress-Induced Growth Inhibitor 1 (OSGIN1), leading to an increase in reactive oxygen species (ROS).[1] The elevated ROS levels, in turn, upregulate Heme Oxygenase 1 (HMOX1) to induce apoptosis, and Cathepsin L (CTSL) and Light Chain-3 (LC3) to trigger autophagy.[1][2]
Inhibition of Wnt/β-catenin Signaling in HCT116 Cells
In contrast, in HCT116 cells, this compound exerts its anti-proliferative effects by targeting the Wnt/β-catenin signaling pathway.[3][4] By inhibiting this pathway, this compound leads to G2/M phase cell cycle arrest and subsequently induces apoptosis.[3][4] A study demonstrated that treatment with 30 µM this compound resulted in a significant increase in the apoptotic cell population, reaching up to 61.3%.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of this compound's effects on colorectal cancer cell lines.
Cell Viability Assays
CCK-8 Assay (for SW480, HT-29, LoVo, NCM460): [1]
-
Cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with various concentrations of this compound for 48 hours.
-
10 µL of CCK-8 solution was added to each well and incubated for 1-4 hours at 37°C.
-
The absorbance was measured at 450 nm using a microplate reader.
-
Cell viability was calculated as a percentage of the control group.
SRB (Sulforhodamine B) Assay (for HCT116): [3]
-
Cells were seeded in 96-well plates and treated with this compound for 24, 48, or 72 hours.
-
Cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
After washing with water, the plates were air-dried.
-
Cells were stained with 0.4% SRB solution for 30 minutes at room temperature.
-
The plates were washed with 1% acetic acid to remove unbound dye and then air-dried.
-
The bound dye was solubilized with 10 mM Tris base solution.
-
The absorbance was measured at 510 nm.
Apoptosis Assay (Flow Cytometry for HCT116)[3]
-
HCT116 cells were treated with this compound for 48 hours.
-
Cells were harvested, washed with PBS, and resuspended in 1X binding buffer.
-
Cells were stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
The stained cells were analyzed by flow cytometry to determine the percentage of apoptotic cells (Annexin V positive).
Western Blotting
-
Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Primary Antibodies Used:
Conclusion
This compound demonstrates significant and selective anti-cancer activity against a range of colorectal cancer cell lines. Its multifaceted mechanisms of action, involving the induction of oxidative stress-mediated apoptosis and autophagy in some cell lines and the inhibition of the Wnt/β-catenin pathway in others, underscore its potential as a versatile therapeutic candidate. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy in the treatment of colorectal cancer.
References
- 1. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Nodosin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer mechanisms of Nodosin, a natural diterpenoid, with other well-characterized natural compounds: Oridonin (B1677485), Curcumin (B1669340), and Berberine. The focus is on their shared ability to modulate critical signaling pathways implicated in cancer progression, particularly in colorectal cancer. Experimental data is presented to support these comparisons, and detailed protocols for key validation assays are provided.
Comparative Analysis of Molecular Mechanisms
This compound has been demonstrated to exert its anti-proliferative effects through the modulation of several key signaling pathways. To provide a clear comparison, this section details its mechanisms alongside those of Oridonin, Curcumin, and Berberine, with a focus on the Wnt/β-catenin pathway, induction of apoptosis, and autophagy.
Targeting the Wnt/β-Catenin Signaling Pathway
The aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in many cancers, especially colorectal cancer. This compound and the selected natural compounds have all been shown to inhibit this pathway at various points.
A study on this compound's effect on human colon cancer HCT116 cells showed that it effectively inhibits the transcriptional activity of β-catenin/T-cell factor (TCF)[1]. This leads to the suppression of Wnt/β-catenin target genes like Axin2, cyclin D1, and survivin[1]. Similarly, Curcumin has been found to target multiple components of the Wnt/β-catenin pathway, leading to the destabilization of the WNT-FZD-LRP6 complex[2]. Berberine also demonstrates inhibitory effects on this pathway[3]. Oridonin, another diterpenoid, has been shown to modulate a network of cancer-related targets and signaling pathways[4].
Induction of Apoptosis and Autophagy
Beyond the Wnt pathway, these natural compounds induce programmed cell death through apoptosis and autophagy.
This compound has been shown to induce G2/M phase cell cycle arrest and subsequent apoptosis in HCT116 cells with prolonged exposure[1]. It can also trigger complex cell death involving both apoptosis and autophagy in other colorectal cancer cell lines[5]. Oridonin is a known inducer of apoptosis and autophagy in various cancer cells[6][7]. Curcumin is also well-documented to induce apoptosis in colorectal cancer cells through multiple mechanisms, including the modulation of pro- and anti-apoptotic proteins[8][9][10]. Berberine has been shown to induce apoptosis and cell cycle arrest in a variety of cancer cell lines[3][11][12][13].
Quantitative Comparison of Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and its comparators in various colorectal cancer cell lines, providing a quantitative basis for comparing their anti-proliferative efficacy.
| Compound | Cell Line | IC50 (µM) | Duration of Treatment | Reference |
| This compound | HCT116 | Not explicitly stated as a single value, but significant inhibition observed at concentrations around 10-30 µM | 24-72 hours | [1][14] |
| Oridonin | SW620 | 3.88 | Not Specified | [15] |
| HCT116 | 23.75 ± 3.07 | 48 hours | [5] | |
| HCT8 | 18.64 ± 2.26 | 48 hours | [5] | |
| Curcumin | HCT-116 | 10 ± 0.03 | Not Specified | [16] |
| LoVo | 20 ± 0.05 | Not Specified | [16] | |
| SW480 | 10.26 - 13.31 | Not Specified | [17] | |
| HT-29 | 10.26 - 13.31 | Not Specified | [17] | |
| Berberine | HCT116 | 56.44 | 48 hours | [18] |
| HT29 | 43.77 | 48 hours | [18] | |
| LoVo | 40.79 ± 4.11 | 72 hours | [19] | |
| SW620 | 54.41 | 48 hours | [20] |
Experimental Protocols
To facilitate the independent validation of the mechanisms discussed, detailed protocols for key experiments are provided below.
Wnt/β-Catenin Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the Wnt/β-catenin signaling pathway.
Materials:
-
HEK293 or HCT116 cells
-
TOPflash and FOPflash luciferase reporter plasmids (TOPflash contains TCF/LEF binding sites; FOPflash has mutated sites and serves as a negative control)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or similar transfection reagent
-
This compound or other test compounds
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Seed HEK293 or HCT116 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with TOPflash or FOPflash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, treat the cells with varying concentrations of this compound or the comparator compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for another 24-48 hours.
-
Lyse the cells and measure the firefly (TOP/FOPflash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in luciferase activity relative to the vehicle-treated control. A significant decrease in TOPflash activity (with no change in FOPflash activity) indicates inhibition of the Wnt/β-catenin pathway.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, SW480)
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed the colorectal cancer cells in a 96-well plate at a suitable density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound or the comparator compounds. Include a vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow.
Caption: this compound's inhibitory effect on the Wnt/β-catenin signaling pathway.
Caption: Induction of apoptosis and autophagy by this compound.
Caption: General experimental workflow for validating this compound's mechanism of action.
References
- 1. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Anticancer Properties of Curcumin Against Colorectal Cancer: A Review [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Colorectal Cancer: Chemopreventive Role of Curcumin and Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oridonin-induced apoptosis in SW620 human colorectal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Curcumin effects on cell proliferation, angiogenesis and metastasis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Berberine inhibits the growth of human colorectal adenocarcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Berberine Inhibits Invasion and Metastasis of Colorectal Cancer Cells via COX-2/PGE2 Mediated JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Nodosin in Oncology: A Comparative Analysis with Other Natural Diterpenoids
A detailed examination of the anti-cancer potential of Nodosin, a natural diterpenoid, in comparison to other prominent diterpenoids such as Oridonin, Triptolide (B1683669), Ginkgolide, and the well-established chemotherapeutic agent, Paclitaxel. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, cytotoxic efficacy, and the experimental protocols utilized in their evaluation.
Natural products, particularly diterpenoids, have long been a valuable source of novel anti-cancer agents.[1] Among these, this compound, an ent-kaurene (B36324) diterpenoid isolated from Isodon serra, has demonstrated significant anti-proliferative activity against various cancer cell lines.[2][3] This guide presents a comparative analysis of this compound with other notable natural diterpenoids, offering a side-by-side look at their performance based on available experimental data.
Comparative Anticancer Activity of Diterpenoids
The in vitro cytotoxic activity of this compound and other selected diterpenoids against a range of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Diterpenoid | Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| This compound | Colon Cancer | HCT116 | 4.05 | 72 | [2] |
| Colorectal Cancer | SW480 | 7.4 | Not Specified | [4] | |
| Colorectal Cancer | HT-29 | 7.7 | Not Specified | [4] | |
| Colorectal Cancer | LoVo | 6.6 | Not Specified | [4] | |
| Hepatocellular Carcinoma | SNU378 | 0.890 | Not Specified | [5] | |
| Hepatocellular Carcinoma | HCCLM3 | 0.766 | Not Specified | [5] | |
| Oridonin | Gastric Cancer | AGS | 2.627 ± 0.324 | 48 | [6][7] |
| Gastric Cancer | AGS | 1.931 ± 0.156 | 72 | [6][7] | |
| Gastric Cancer | HGC27 | 9.266 ± 0.409 | 48 | [6][7] | |
| Gastric Cancer | HGC27 | 7.412 ± 0.512 | 72 | [6][7] | |
| Gastric Cancer | MGC803 | 11.06 ± 0.400 | 48 | [6][7] | |
| Gastric Cancer | MGC803 | 8.809 ± 0.158 | 72 | [6][7] | |
| Esophageal Cancer | TE-8 | 3.00 ± 0.46 | 72 | [8] | |
| Esophageal Cancer | TE-2 | 6.86 ± 0.83 | 72 | [8] | |
| Triptolide | Pancreatic Cancer | Capan-1 | 0.01 | Not Specified | [9] |
| Pancreatic Cancer | Capan-2 | 0.02 | Not Specified | [9] | |
| Pancreatic Cancer | SNU-213 | 0.0096 | Not Specified | [9] | |
| Epithelial Ovarian Cancer | SKOV3 | 0.00706 ± 0.00113 | 48 | [10] | |
| Epithelial Ovarian Cancer | A2780 | 0.00783 ± 0.00226 | 48 | [10] | |
| Epithelial Ovarian Cancer | Ovcar8 | 0.01093 ± 0.00008 | 48 | [10] | |
| Acute Myeloid Leukemia | MV-4-11 | <0.015 | 48 | [11] | |
| Acute Myeloid Leukemia | KG-1 | <0.015 | 48 | [11] | |
| Acute Myeloid Leukemia | THP-1 | <0.015 | 48 | [11] | |
| Acute Myeloid Leukemia | HL-60 | <0.015 | 48 | [11] | |
| Ginkgolide B | Ovarian Cancer | SKOV3 | ~100 (for 57.3% inhibition) | 72 | [12] |
| Ovarian Cancer | CAOV3 | ~100 (for 63.1% inhibition) | 72 | [12] | |
| Paclitaxel | Various Cancers | - | Varies | - | [13][14] |
Mechanisms of Action: A Look at the Signaling Pathways
The anticancer effects of these diterpenoids are mediated through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.
This compound
This compound primarily exerts its anti-proliferative effects by targeting the Wnt/β-catenin signaling pathway , particularly in colorectal cancer.[2][15] It suppresses the transcriptional activity of β-catenin/T-cell factor (TCF), leading to the downregulation of Wnt target genes like Axin2, cyclin D1, and survivin.[2][16] This inhibition of the Wnt pathway results in G2/M phase cell cycle arrest and subsequent apoptosis.[2][15] More recent studies have shown that this compound can also induce cell death through multiple pathways including oxidative stress, apoptosis, and autophagy in colorectal cancer cells.[3] In hepatocellular carcinoma, this compound has been shown to mediate its anti-proliferative effects through the ERCC6L/PI3K/AKT axis.[5]
Oridonin
Oridonin, another ent-kaurane diterpenoid isolated from Rabdosia rubescens, demonstrates broad-spectrum anticancer activity by modulating multiple signaling pathways.[17][18][19] Its mechanisms include the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of the p53 and MAPK pathways.[17][20] Oridonin also induces cell cycle arrest at the G2/M phase and promotes autophagy.[17] Furthermore, it has been shown to inhibit cancer cell migration and invasion by targeting pathways such as PI3K/Akt/GSK-3β, TGF-β/Smad, and mTOR.[21]
Triptolide
Triptolide, a diterpenoid triepoxide from Tripterygium wilfordii, is known for its potent anticancer activity at very low concentrations.[22] It exerts its effects by inhibiting cell proliferation, inducing apoptosis, and suppressing tumor metastasis.[23] Triptolide has been shown to inhibit the Hedgehog/Gli signaling pathway in epithelial ovarian cancer.[10] It also impacts DNA repair mechanisms and can enhance the efficacy of other chemotherapeutic agents.[9][23]
Ginkgolide B
Ginkgolide B, a diterpenoid lactone from Ginkgo biloba, has demonstrated anticancer properties, particularly in lung and gastric cancer.[24][25] Its mechanism involves the induction of beclin-1-dependent autophagy and the inhibition of the NLRP3 inflammasome in lung cancer cells.[24] In gastric cancer, Ginkgolide B has been shown to inhibit epithelial-mesenchymal transition (EMT) and promote pyroptosis via the AKT/mTOR pathway.[25]
Paclitaxel
Paclitaxel, a complex diterpenoid originally isolated from the bark of the Pacific yew tree (Taxus brevifolia), is a widely used chemotherapeutic drug.[13][26] Its primary mechanism of action involves the stabilization of microtubules, which disrupts the normal process of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[13][14][27]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer activity of diterpenoids.
Cell Viability and Cytotoxicity Assays (MTT/CCK-8)
This assay is fundamental for determining the dose-dependent effect of a compound on cell proliferation and viability.[28]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the diterpenoid compound for specific durations (e.g., 24, 48, 72 hours).[29] A vehicle control (e.g., DMSO) is also included.[30]
-
Reagent Incubation: After the treatment period, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.[7]
-
Absorbance Measurement: Following a further incubation period, the absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8).[7]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[30]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the extent of apoptosis induced by the compound.[7]
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the diterpenoid at various concentrations for a specified time.
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and then resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Data Quantification: The percentage of apoptotic cells in each treatment group is quantified and compared to the control group.
Western Blot Analysis for Signaling Pathway Proteins
This technique is employed to investigate the effect of the diterpenoid on the expression and activation of specific proteins within a signaling pathway.
-
Protein Extraction: Following treatment with the diterpenoid, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., β-catenin, Akt, p-Akt) and subsequently with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Proliferation Effect of this compound on Hepatocellular Carcinoma Cells Via The ERCC6L/PI3K/AKT/Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triptolide as a novel agent in pancreatic cancer: the validation using patient derived pancreatic tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triptolide inhibits epithelial ovarian tumor growth by blocking the hedgehog/Gli pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ginkgo May Sensitize Ovarian Cancer Cells to Cisplatin: Antiproliferative and Apoptosis-Inducing Effects of Ginkgolide B on Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Discovery and development of natural product oridonin-inspired anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Effect of the Natural Product Triptolide on Pancreatic Cancer: A Systematic Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ginkgolide B inhibits lung cancer cells promotion via beclin-1-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ginkgolide B Inhibits EMT and Promotes Pyroptosis in Gastric Cancer via AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. cabidigitallibrary.org [cabidigitallibrary.org]
- 27. molbiolcell.org [molbiolcell.org]
- 28. mdpi.com [mdpi.com]
- 29. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 30. benchchem.com [benchchem.com]
A Comparative Guide to the Anti-Proliferative Effects of Nodosin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative effects of Nodosin, a natural diterpenoid, with other well-known natural compounds, Oridonin (B1677485) and Curcumin. The information presented is collated from various preclinical studies, offering a reproducible and data-driven overview for researchers in oncology and drug discovery.
Quantitative Comparison of Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The tables below summarize the reported IC50 values for this compound, Oridonin, and Curcumin in various cancer cell lines. It is important to note that these values are derived from different studies, and direct comparison should be approached with caution due to potential variations in experimental conditions, such as cell passage number, reagent sources, and specific assay parameters.
Table 1: Comparison of IC50 Values in HCT116 Human Colon Cancer Cells
| Compound | IC50 (µM) | Treatment Duration | Reference |
| This compound | 4.05 | 72 hours | [1] |
| Oridonin | 18.64 ± 2.26 - 23.75 ± 3.07 | 48 hours | [2] |
| Curcumin | 10 ± 0.03 | Not Specified | [3] |
Table 2: Comparison of IC50 Values in SW480 Human Colon Cancer Cells
| Compound | IC50 (µM) | Treatment Duration | Reference |
| This compound | 7.4 | 48 hours | [4] |
| Oridonin | Not explicitly stated | - | |
| Curcumin | ~30 | 48 hours |
Table 3: Comparison of IC50 Values in Other Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| This compound | HT-29 | Colorectal Cancer | 7.7 | Not Specified | [4] |
| This compound | LoVo | Colorectal Cancer | 6.6 | Not Specified | [4] |
| Oridonin | AGS | Gastric Cancer | 2.627 ± 0.324 | 48 hours | |
| Oridonin | HGC27 | Gastric Cancer | 9.266 ± 0.409 | 48 hours | |
| Curcumin | HepG2 | Liver Cancer | ~20-50 | 48 hours | |
| Curcumin | MDA-MB-231 | Breast Cancer | ~20-50 | 48 hours |
Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed methodologies for key experiments are provided below.
Cell Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HCT116, SW480)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound, Oridonin, Curcumin (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, Oridonin, and Curcumin in the complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Colony Formation Assay
The colony formation assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound, Oridonin, Curcumin
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Oridonin, or Curcumin for 24 hours.
-
Incubation: After 24 hours, replace the medium with fresh, drug-free complete medium and incubate for 10-14 days, allowing colonies to form.
-
Fixation and Staining:
-
Wash the wells twice with PBS.
-
Fix the colonies with 4% paraformaldehyde or methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20-30 minutes.
-
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.
Signaling Pathways and Mechanisms of Action
This compound has been reported to exert its anti-proliferative effects through the modulation of key signaling pathways involved in cancer cell growth and survival.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial in cell fate determination, proliferation, and differentiation. Its dysregulation is a hallmark of many cancers, particularly colorectal cancer. This compound has been shown to inhibit this pathway.[1][4]
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical intracellular signaling pathway in regulating the cell cycle, proliferation, and survival. Its overactivation is common in many cancers.
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Workflow Overview
The following diagram illustrates a general workflow for evaluating the anti-proliferative effects of a compound.
Caption: General experimental workflow for assessing anti-proliferative effects.
References
- 1. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumin effects on cell proliferation, angiogenesis and metastasis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Nodosin: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, a thorough hazard assessment is crucial. Based on compounds with similar structures, it is prudent to handle Nodosin with care, assuming it may have potential biological activity and toxicity. Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Personal Protective Equipment (PPE) and Waste Segregation
Proper segregation of waste streams is fundamental to prevent hazardous reactions and ensure compliant disposal. The table below outlines the necessary PPE and the corresponding waste containers for different forms of this compound-contaminated materials.
| Waste Type | Recommended Personal Protective Equipment (PPE) | Waste Container & Labeling |
| Solid Waste (e.g., contaminated gloves, wipes, weigh boats, pipette tips) | Nitrile Gloves, Lab Coat, Safety Goggles | Lined, puncture-resistant container clearly labeled: "SOLID HAZARDOUS WASTE: this compound " |
| Liquid Waste (e.g., solutions containing this compound, rinsates) | Nitrile Gloves, Lab Coat, Safety Goggles | Compatible, leak-proof container (e.g., glass or polyethylene) clearly labeled: "LIQUID HAZARDOUS WASTE: this compound " |
| Sharps Waste (e.g., contaminated needles, broken glass) | Nitrile Gloves, Lab Coat, Safety Goggles | Puncture-proof sharps container clearly labeled: "SHARPS HAZARDOUS WASTE: this compound " |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.
Experimental Protocol: Decontamination and Waste Collection
Objective: To safely collect and segregate this compound waste after an experimental procedure.
Materials:
-
This compound-contaminated materials (solid and liquid)
-
Appropriate PPE (as specified in the table above)
-
Designated and labeled hazardous waste containers
-
Decontamination solution (e.g., 70% ethanol (B145695) or as recommended by your institution's EHS)
-
Absorbent pads
Procedure:
-
Preparation: Don the appropriate PPE before handling any this compound-contaminated materials. Ensure all necessary labeled waste containers are within reach in the designated work area (e.g., chemical fume hood).
-
Liquid Waste Collection: Carefully transfer all liquid waste containing this compound into the designated "LIQUID HAZARDOUS WASTE: this compound" container using a funnel.
-
Rinsing: Rinse any emptied containers that held this compound solutions with a small amount of a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and added to the liquid hazardous waste container.
-
Solid Waste Collection: Place all contaminated solid materials, such as gloves, absorbent pads, and plasticware, into the "SOLID HAZARDOUS WASTE: this compound" container.
-
Sharps Waste Collection: Dispose of any contaminated sharps, such as needles or broken glassware, directly into the designated sharps container.
-
Decontamination: Wipe down the work surface and any equipment with an appropriate decontamination solution. Dispose of the cleaning materials as solid hazardous waste.
-
Container Sealing and Storage: Securely cap all waste containers. Store the sealed containers in a designated satellite accumulation area, away from incompatible materials, until they are collected by the institution's EHS department.
-
Documentation: Maintain a log of the waste generated, including the chemical name, estimated quantity, and date.
Spill Management
In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective equipment, including a respirator if the compound is a fine powder.
-
Contain the Spill:
-
For powdered spills , gently cover with a damp absorbent material to prevent the powder from becoming airborne.
-
For liquid spills , use a chemical spill kit or absorbent pads to contain the liquid.
-
-
Clean the Spill: Carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your supervisor and the EHS department, following your institution's specific reporting procedures.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Arranging for Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1] Provide the EHS department with all necessary information about the waste, as detailed on the container labels. Adherence to institutional and regulatory guidelines is mandatory for the disposal of potent chemical agents.[2]
References
Personal protective equipment for handling Nodosin
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling Nodosin, a powdered bioactive compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling powdered bioactive compounds.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the most critical line of defense against potential exposure to this compound powder. The recommended PPE is detailed below.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against airborne particles and potential splashes when preparing solutions. |
| Hand Protection | Nitrile gloves (double glooving is recommended). | Prevents dermal contact. Double gloving is a best practice when handling potent compounds.[1] |
| Body Protection | A fully fastened laboratory coat. A disposable, fluid-resistant gown is recommended when handling larger quantities. | Minimizes contamination of personal clothing.[1] |
| Respiratory Protection | An N95-rated or higher respirator is recommended, especially when weighing or transferring powder outside of a containment device. | Reduces the risk of inhaling fine particles.[1] |
Operational Plan: Safe Handling Protocols
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.[1]
Engineering Controls:
-
Ventilation: All procedures that involve weighing and reconstituting this compound powder should be conducted within a certified chemical fume hood or a biological safety cabinet.[1]
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering it with absorbent, disposable bench paper.
-
Weighing: When weighing the powder, perform the task within a chemical fume hood to minimize the risk of inhalation.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid generating dust.
-
Post-Handling: After handling, wipe down all surfaces with an appropriate cleaning agent.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Streams:
-
Unused Compound: Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, bench paper, and pipette tips, should be placed in a sealed bag and disposed of as chemical waste.
-
Empty Containers: Empty containers should be rinsed with a suitable solvent, and the rinsate should be collected and disposed of as chemical waste.
Experimental Protocols
Spill Response Protocol:
In the event of a spill of this compound powder, follow these steps:
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Communicate: Inform your supervisor and colleagues.
-
Secure the Area: Restrict access to the spill area.
-
PPE: Ensure you are wearing the appropriate PPE before cleaning the spill.
-
Clean-up:
-
Gently cover the spill with a damp paper towel or absorbent material to avoid raising dust.
-
Carefully collect the powder and absorbent material.[1]
-
Place all contaminated materials in a sealed bag for disposal as chemical waste.
-
-
Decontaminate: Clean the spill area with a suitable detergent and water.
Visualizing Safe Handling Workflows
To further clarify the procedural steps for safe handling and spill response, the following diagrams illustrate the necessary workflows.
Caption: Workflow for the safe handling of this compound powder.
Caption: Step-by-step workflow for responding to a powdered chemical spill.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
